2,2-Dimethoxy-1,2-azasilolidine
Description
Structure
3D Structure
Properties
CAS No. |
157923-76-7 |
|---|---|
Molecular Formula |
C5H13NO2Si |
Molecular Weight |
147.25 g/mol |
IUPAC Name |
2,2-dimethoxyazasilolidine |
InChI |
InChI=1S/C5H13NO2Si/c1-7-9(8-2)5-3-4-6-9/h6H,3-5H2,1-2H3 |
InChI Key |
CWXRZDKYQFPONU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]1(CCCN1)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dimethoxy-1,2-azasilolidine
Introduction
2,2-Dimethoxy-1,2-azasilolidine is a five-membered heterocyclic compound containing a silicon-nitrogen bond within its saturated ring structure. The methoxy groups attached to the silicon atom suggest its potential as a versatile intermediate in organic synthesis, possibly as a protected amine or a precursor for more complex organosilicon compounds. The 1,2-azasilolidine scaffold is of interest in medicinal chemistry and materials science due to the unique properties conferred by the silicon atom. This guide outlines a proposed synthesis route and the analytical techniques that would be essential for its characterization.
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves a two-step process starting from commercially available 3-aminopropan-1-ol. The initial step would be the protection of the amino group, followed by cyclization with a suitable dimethoxydichlorosilane.
A potential alternative one-pot synthesis could involve the direct reaction of 3-aminopropan-1-ol with dichlorodimethylsilane in the presence of a base, followed by methanolysis to replace the chloro groups with methoxy groups. However, a stepwise approach generally offers better control over the reaction and purification of intermediates.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (N-Boc-3-aminopropan-1-ol)
To a solution of 3-aminopropan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-3-aminopropan-1-ol.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
To a solution of N-Boc-3-aminopropan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes, after which dichlorodimethoxysilane (1.2 eq) is added. The reaction is allowed to slowly warm to room temperature and stirred for 16 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography.
Step 3: Synthesis of this compound
The purified tert-butyl this compound-1-carboxylate (1.0 eq) is dissolved in DCM, and trifluoroacetic acid (TFA, 5.0 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the final product, this compound.
Characterization
The synthesized compound would be characterized using a suite of spectroscopic and spectrometric techniques to confirm its identity, structure, and purity.
An In-depth Technical Guide on the Stability of 2,2-Dimethoxy-1,2-azasilolidine under Acidic and Basic Conditions
Introduction
2,2-Dimethoxy-1,2-azasilolidine is an organosilicon compound featuring a five-membered heterocyclic ring containing a silicon-nitrogen bond, with two methoxy groups attached to the silicon atom. The stability of this molecule is primarily dictated by the reactivity of the silicon-oxygen (Si-O) and silicon-nitrogen (Si-N) bonds, both of which are susceptible to hydrolysis. This document outlines the theoretical stability of this compound under acidic and basic aqueous conditions, providing insights into its degradation pathways, kinetics, and the experimental methods used to assess its stability. The information presented is crucial for researchers and professionals in drug development and materials science where the controlled release or environmental persistence of such compounds is of interest.
Predicted Stability Profile
The core of this compound's reactivity lies in the susceptibility of the dimethoxy groups to hydrolysis, a common characteristic of alkoxysilanes. This process is catalyzed by both acids and bases.[1][2] The Si-N bond within the azasilolidine ring is also prone to cleavage, particularly under acidic conditions.[3]
Under neutral conditions (around pH 7) , the hydrolysis of alkoxysilanes is generally at its minimum.[1][4] Therefore, this compound is expected to exhibit its greatest stability at or near neutral pH.
Under acidic conditions , the hydrolysis of the Si-O-C bonds is initiated by the protonation of the oxygen atom of the methoxy group, making it a better leaving group (methanol).[1][4] This is a rapid process. The Si-N bond is also expected to be labile under acidic conditions, potentially leading to ring-opening.
Under basic conditions , the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the silicon atom.[4][5] This mechanism is also efficient and leads to the cleavage of the Si-O-C bonds. The Si-N bond may also be susceptible to cleavage under strong basic conditions.
Following the initial hydrolysis of one or both methoxy groups to form silanols (Si-OH), these intermediates are highly reactive and can undergo condensation reactions to form siloxane oligomers or polymers (Si-O-Si linkages).[2][6]
Quantitative Data on Analogous Alkoxysilanes
While specific kinetic data for this compound is unavailable, the following tables summarize hydrolysis rate constants and activation energies for similar alkoxysilanes under acidic conditions. This data provides a quantitative context for the expected reactivity.
Table 1: Hydrolysis Rate Constants (k_h) for Various Alkoxysilanes under Acidic Conditions
| Compound | pH | Temperature (°C) | Rate Constant (k_h) | Reference |
| Dimethyl diethoxy silane (DMDEOS) | 2-5 | 25 | 0 - 0.6 M⁻¹ min⁻¹ | [5] |
| Methyltriethoxy silane (MTES) | 2-4 | 25 | 0 - 0.23 M⁻¹ min⁻¹ | [5] |
| Tetraethoxy silane (TEOS) | 2-4 | 25 | 0 - 0.18 M⁻¹ min⁻¹ | [5] |
| γ-Glycidoxypropyltrimethoxysilane | 5.4 | 26 | 0.026 min⁻¹ (pseudo-first order) | [7] |
Table 2: Activation Energies for Hydrolysis of Alkoxysilanes
| Compound | pH | Activation Energy (kJ mol⁻¹) | Reference |
| Methyltriethoxy silane (MTES) | 3.13 | 57.61 | [5] |
| Methyltriethoxy silane (MTES) | 3.83 | 97.84 | [5] |
| Tetraethoxy silane (TEOS) | 3.13 | 31.52 | [5] |
| γ-Glycidoxypropyltrimethoxysilane (epoxy ring opening) | 5.4 | 68.4 | [7] |
Experimental Protocols
The stability of organosilicon compounds like this compound is typically investigated using spectroscopic methods to monitor the disappearance of the parent compound and the appearance of degradation products over time.
Protocol 1: General Procedure for Stability Assessment by NMR Spectroscopy
-
Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 9, 12) using deuterated water (D₂O) to allow for NMR analysis.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffered D₂O solution at a constant temperature (e.g., 25°C or 37°C).
-
NMR Analysis: Acquire ¹H NMR and ²⁹Si NMR spectra at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Data Processing: Integrate the signals corresponding to the methoxy protons of the parent compound and any new signals from degradation products (e.g., methanol, silanols).
-
Kinetic Analysis: Plot the concentration of the parent compound versus time to determine the rate of degradation and the half-life under each condition. The appearance of new signals in the ²⁹Si NMR spectrum can provide information about the formation of silanols and siloxane oligomers.[8][9]
Protocol 2: General Procedure for Stability Assessment by FTIR Spectroscopy
-
Sample Preparation: Prepare solutions of this compound in aqueous buffers of varying pH.
-
FTIR Measurement: Place the sample in a suitable IR cell (e.g., a transmission cell with CaF₂ windows).
-
Spectral Acquisition: Record FTIR spectra over a defined time course.
-
Data Analysis: Monitor the decrease in the intensity of characteristic vibrational bands of the parent compound (e.g., Si-O-C stretching) and the appearance of new bands corresponding to degradation products (e.g., O-H stretching of silanols and alcohols, Si-O-Si stretching of siloxanes).[10]
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of this compound and a typical experimental workflow for its stability analysis.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis of this compound.
Caption: A typical experimental workflow for assessing chemical stability.
Conclusion
While direct experimental data for this compound is lacking, a robust understanding of its stability can be inferred from the well-documented chemistry of analogous organosilicon compounds. It is predicted to be most stable under neutral pH conditions and will likely undergo rapid hydrolysis of its dimethoxy groups under both acidic and basic conditions, followed by condensation of the resulting silanols. The Si-N bond within the heterocyclic ring is also a potential site of hydrolytic cleavage. For applications requiring the use of this compound in aqueous environments, careful control of pH is paramount to manage its degradation rate. Further experimental studies, following the protocols outlined herein, are necessary to definitively characterize the stability and degradation kinetics of this compound.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. gelest.com [gelest.com]
- 3. On the Potential of Silicon as a Building Block for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. afinitica.com [afinitica.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Information Summary on 2,2-Dimethoxy-1,2-azasilolidine and its Derivatives
Disclaimer: The requested core compound, 2,2-Dimethoxy-1,2-azasilolidine, is not a readily available or well-documented substance in public chemical databases and literature. Consequently, a specific CAS number and IUPAC name for this parent compound could not be retrieved. This document provides a summary of the available information on its known N-substituted derivatives and the general chemical context of the 1,2-azasilolidine ring system.
Identification of this compound Derivatives
While information on the parent compound is scarce, several N-substituted derivatives have been identified. The nomenclature and identifiers for two such compounds are provided below.
| Derivative Name | IUPAC Name | CAS Number |
| 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine | 3-(2,2-dimethoxyazasilolidin-1-yl)propyl-trimethoxysilane[1] | 109084-60-8 |
| 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine | 2-(2,2-dimethoxyazasilolidin-1-yl)ethanamine | 618914-51-5 |
Physicochemical Data
Quantitative data for 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine has been computed and is available in public databases.
| Property | Value |
| Molecular Formula | C11H27NO5Si2 |
| Molecular Weight | 309.51 g/mol [1] |
| Exact Mass | 309.14277603 Da[1] |
| Topological Polar Surface Area | 49.4 Ų[1] |
| Heavy Atom Count | 19[1] |
| Complexity | 253[1] |
Synthesis and Reactivity of the 1,2-Azasilolidine Ring System
General Synthetic Approach:
Specific experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a general approach to the synthesis of the 1,2-azasilolidine ring can be conceptualized. One plausible method involves the reaction of a suitable N-substituted-3-aminopropanol with a dimethoxydialkylsilane or a related silicon electrophile. The intramolecular condensation would then lead to the formation of the five-membered heterocyclic ring.
The following diagram illustrates a generalized, hypothetical synthetic pathway.
Caption: Generalized synthetic scheme for a 1,2-azasilolidine ring.
Reactivity:
The reactivity of the 1,2-azasilolidine ring is expected to be influenced by the presence of both nitrogen and silicon atoms within the heterocycle. The silicon atom, being bonded to two oxygen atoms, is electrophilic and susceptible to nucleophilic attack, potentially leading to ring-opening reactions under certain conditions, such as in the presence of strong acids or bases. The nitrogen atom, being a secondary or tertiary amine depending on substitution, retains its nucleophilic and basic character.
Potential Biological Significance
There is no specific information regarding the signaling pathways or biological activity of this compound or its derivatives. However, the broader classes of related compounds, namely nitrogen-containing heterocycles and organosilicon compounds, are of significant interest in medicinal chemistry and drug development.
-
Nitrogen-Containing Heterocycles: These structures are ubiquitous in pharmaceuticals and natural products, exhibiting a wide range of biological activities. They are key components in many drugs due to their ability to engage in various biological interactions.
-
Organosilicon Compounds: A class of related organosilicon compounds with a transannular nitrogen-silicon bond, known as silatranes , have been reported to exhibit diverse biological activities, including wound healing, antimicrobial, and antitumor properties[2][3]. The unique electronic and structural properties conferred by the silicon atom can influence a molecule's lipophilicity, metabolic stability, and bioavailability[4]. It is important to note that while these findings provide a context for the potential biological relevance of silicon-nitrogen containing heterocycles, they do not directly apply to this compound without specific experimental validation.
The relationship between the hypothetical parent compound and its identified derivatives is depicted below.
Caption: Relationship between the core structure and its derivatives.
Conclusion
The available scientific data on this compound is limited. The information that has been retrieved pertains to its N-substituted derivatives, for which basic identifiers and some computed physicochemical properties are available. A comprehensive understanding of the synthesis, reactivity, and biological profile of the core this compound structure requires further experimental investigation. Researchers interested in this chemical moiety may need to undertake de novo synthesis and characterization to explore its properties and potential applications.
References
- 1. 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine | C11H27NO5Si2 | CID 20187923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. [Silatranes as stimulators of the development of granulation tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Silyl Protecting Groups in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic manipulation of functional groups is a cornerstone of successful organic synthesis. Among the myriad of protecting groups available to chemists, silyl ethers and N-silylamines have emerged as exceptionally versatile and widely utilized tools. Their tunable stability, ease of introduction and removal, and compatibility with a broad range of reaction conditions have made them indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of silyl protecting groups in contemporary organic synthesis.
Introduction to Silyl Protecting Groups
Silyl protecting groups are organosilicon compounds that can be readily attached to and removed from heteroatoms, most commonly oxygen (forming silyl ethers) and nitrogen (forming N-silylamines). The general structure involves a silicon atom bonded to the heteroatom and three alkyl or aryl substituents. The steric and electronic properties of these substituents dictate the stability and reactivity of the silyl group.
The primary function of a silyl protecting group is to mask a reactive functional group, such as an alcohol or an amine, to prevent it from undergoing unwanted reactions during a synthetic sequence. After the desired transformations are complete, the silyl group can be selectively removed to reveal the original functional group.
Synthesis of Silyl Ethers and N-Silylamines (Silylation)
The formation of silyl ethers and N-silylamines, known as silylation, is typically achieved by reacting an alcohol or amine with a silyl halide (e.g., chloride) or another silylating agent in the presence of a base. The choice of silylating agent and reaction conditions allows for the selective protection of different functional groups.
Common Silylating Agents and Their Properties
A variety of silylating agents are commercially available, each offering different levels of reactivity and steric hindrance. The selection of the appropriate silylating agent is crucial for achieving high yields and selectivity.
| Silyl Group | Common Reagent(s) | Key Characteristics |
| TMS (Trimethylsilyl) | TMS-Cl, Hexamethyldisilazane (HMDS), BSA, BSTFA | Low steric bulk, highly reactive, labile to acidic conditions and even chromatography on silica gel.[1] |
| TES (Triethylsilyl) | TES-Cl, TES-OTf | More sterically hindered and stable than TMS, often used for selective protection.[1] |
| TBS/TBDMS (tert-Butyldimethylsilyl) | TBDMS-Cl (TBS-Cl), TBDMS-OTf | Significantly more stable than TMS and TES due to steric bulk, widely used in multi-step synthesis.[1] |
| TIPS (Triisopropylsilyl) | TIPS-Cl, TIPS-OTf | Very bulky and robust, offering high stability towards a wide range of reaction conditions. |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl | Offers high stability, particularly towards acidic conditions, due to both steric bulk and electronic effects. |
BSA = N,O-Bis(trimethylsilyl)acetamide; BSTFA = N,O-Bis(trimethylsilyl)trifluoroacetamide; OTf = Trifluoromethanesulfonate
General Experimental Protocol for Silylation of an Alcohol
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Cleavage of Silyl Ethers and N-Silylamines (Desilylation)
The removal of silyl protecting groups, or desilylation, is typically accomplished using fluoride ion sources or under acidic or basic conditions. The choice of desilylation conditions depends on the stability of the silyl group and the presence of other sensitive functional groups in the molecule.
Common Desilylation Reagents
| Reagent | Conditions | Silyl Groups Cleaved |
| TBAF (Tetrabutylammonium fluoride) | THF, room temperature | Most silyl ethers |
| HF-Pyridine | THF or CH3CN, 0 °C to room temperature | Most silyl ethers |
| Et3N·3HF (Triethylamine trihydrofluoride) | CH3CN, room temperature | Most silyl ethers |
| Aqueous HCl or H2SO4 | Protic solvent (e.g., MeOH, EtOH) | TMS, TES, sometimes TBS |
| Acetic Acid | THF/H2O | TMS, TES |
| K2CO3 | MeOH, room temperature | TMS |
General Experimental Protocol for Desilylation using TBAF
Objective: To deprotect a TBDMS-protected alcohol.
Materials:
-
TBDMS-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Strategic Applications in Organic Synthesis
The differential stability of various silyl ethers allows for their strategic use in complex synthetic routes where selective protection and deprotection are required.
Orthogonal Protection Strategies
By choosing silyl groups with different stabilities, it is possible to selectively remove one silyl group in the presence of another. For example, a TMS ether can be cleaved under mildly acidic conditions while a TBDMS ether on the same molecule remains intact. This orthogonality is a powerful tool in the synthesis of polyfunctional molecules.
Caption: Workflow for an orthogonal protection strategy using TMS and TBDMS groups.
Silyl Enol Ethers in Carbon-Carbon Bond Formation
Silyl enol ethers are important intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. One of the most notable applications is the Mukaiyama aldol addition, where a silyl enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid catalyst to form a β-hydroxy carbonyl compound.
Caption: Simplified reaction pathway of the Mukaiyama aldol addition.
Conclusion
Silyl protecting groups are a powerful and versatile class of reagents in modern organic synthesis. Their predictable reactivity, tunable stability, and compatibility with a wide range of chemical transformations make them essential tools for the construction of complex molecular architectures. A thorough understanding of the principles of silylation, desilylation, and the relative stability of different silyl ethers is crucial for their effective implementation in synthetic strategies. As the demand for more efficient and selective synthetic methods continues to grow, the importance of silyl protecting groups in both academic research and industrial drug development is certain to endure.
References
An In-Depth Technical Guide to 2,2-Dimethoxy-1,2-azasilolidine: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Dimethoxy-1,2-azasilolidine, a heterocyclic organosilicon compound. While direct historical discovery data for the parent compound is scarce in publicly accessible literature, its structural motif is present in various functionalized derivatives developed as coupling agents. This document outlines a plausible synthetic pathway for this compound based on established methods for analogous N-substituted derivatives. Detailed experimental protocols, quantitative data, and key reaction mechanisms are presented to facilitate its synthesis and characterization in a research and development setting.
Introduction
This compound belongs to the class of cyclic azasilanes, which are five-membered heterocyclic compounds containing silicon and nitrogen atoms in the ring. The "1,2-azasilolidine" core structure signifies a saturated five-membered ring with a nitrogen atom at position 1 and a silicon atom at position 2. The "2,2-dimethoxy" prefix indicates the presence of two methoxy groups attached to the silicon atom. These compounds are of interest due to the reactivity of the Si-N bond and the potential for the silicon center to be further functionalized, making them versatile building blocks in organic synthesis and materials science.
While the specific discovery and detailed history of the parent N-unsubstituted this compound are not well-documented, the synthesis of N-substituted derivatives, such as N-n-butyl-aza-2,2-dimethoxysilacyclopentane, has been reported.[1] These derivatives have been primarily developed as coupling agents for nanotechnology and surface modification, where the cyclic azasilane ring can undergo a ring-opening reaction with surface hydroxyl groups.[2][3][4]
This guide will focus on a proposed synthetic route for the parent compound, leveraging the established chemistry of its N-alkylated analogs.
Proposed Synthesis of this compound
The most viable and high-yield method for the synthesis of the 1,2-azasilolidine ring system is through the intramolecular condensation of an aminoalkoxysilane. A plausible pathway to synthesize the N-unsubstituted this compound involves a two-step process starting from ethanolamine and a suitable dimethoxysilane precursor.
Overall Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-hydroxyethyl)aminopropyldimethoxymethylsilane (Intermediate)
This step involves the nucleophilic substitution of the chlorine atom in 3-chloropropyldimethoxymethylsilane by the amino group of ethanolamine.
-
Materials:
-
Ethanolamine (2 equivalents)
-
3-Chloropropyldimethoxymethylsilane (1 equivalent)
-
Anhydrous toluene (solvent)
-
-
Procedure:
-
To a solution of ethanolamine (2 eq.) in anhydrous toluene, add 3-chloropropyldimethoxymethylsilane (1 eq.) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux for 12-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the ethanolamine hydrochloride salt formed as a byproduct.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate product.
-
Purify the crude product by vacuum distillation.
-
Step 2: Intramolecular Cyclization to form this compound (Product)
This step is an adaptation of the facile method for forming cyclic azasilanes.
-
Materials:
-
N-(2-hydroxyethyl)aminopropyldimethoxymethylsilane (intermediate from Step 1)
-
Ammonium sulfate (catalytic amount, e.g., 0.1 mol%)
-
-
Procedure:
-
Combine the purified intermediate and a catalytic amount of ammonium sulfate in a round-bottom flask equipped for vacuum distillation.
-
Heat the mixture to 100-120°C under a gradually applied vacuum (e.g., starting at atmospheric pressure and reducing to ~10 mmHg).
-
The cyclization reaction will occur with the elimination of methanol and other volatile byproducts, which can be collected in a cold trap.
-
The desired product, this compound, is then distilled directly from the reaction mixture.
-
Collect the fraction at the appropriate boiling point under vacuum. For the analogous N-n-butyl derivative, the boiling point is reported as 63-71°C at 3 mmHg.
-
Quantitative Data
Table 1: Physical and Chemical Properties
| Property | Value (this compound - Estimated) | Value (N-n-butyl-aza-2,2-dimethoxysilacyclopentane - Reported) |
| Molecular Formula | C₅H₁₃NO₂Si | C₉H₂₁NO₂Si |
| Molecular Weight | 147.25 g/mol | 203.36 g/mol |
| Boiling Point | Estimated: ~50-60°C / 3 mmHg | 63-71°C / 3 mmHg |
| Density | Estimated: ~0.96 g/mL | 0.941 g/mL |
| Refractive Index (@ 20°C) | Estimated: ~1.435 | 1.438 |
Table 2: Estimated ¹H-NMR Spectroscopic Data (in C₆D₆)
The following are estimated chemical shifts for this compound based on the reported data for its N-n-butyl analog. The absence of the N-butyl group is expected to cause a slight upfield shift for the protons on the carbons adjacent to the nitrogen.
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si-O-CH ₃ | 3.4-3.5 | s | 6H |
| N-CH ₂-CH₂-Si | 2.6-2.8 | t | 2H |
| N-CH₂-CH ₂-Si | 1.6-1.8 | m | 2H |
| Si-CH ₂-CH₂-N | 0.5-0.7 | t | 2H |
| N-H | 0.8-1.2 (broad) | s | 1H |
Reactivity and Applications
The primary reactivity of this compound is centered around the strained Si-N bond. This bond is susceptible to cleavage by protic reagents, most notably water and alcohols, as well as surface hydroxyl groups.
Ring-Opening Reaction
Caption: Ring-opening reaction of this compound with a hydroxylated surface.
This ring-opening reaction is a key feature that makes cyclic azasilanes effective coupling agents.[2][3][4] The reaction is thermodynamically driven by the formation of a more stable Si-O bond. This property allows for the functionalization of surfaces with amine groups under mild, anhydrous conditions, which is advantageous in the fabrication of nanomaterials and microelectronics.
Conclusion
While the dedicated discovery and history of this compound remain to be fully documented, its synthesis is highly feasible through established methodologies for related cyclic azasilanes. The proposed two-step synthesis provides a clear and efficient route for its preparation in a laboratory setting. The unique reactivity of the Si-N bond in the azasilolidine ring makes this compound and its derivatives valuable intermediates for applications in surface science and as building blocks for more complex organosilicon structures. Further research into the properties and reactivity of this parent compound could open new avenues in materials science and synthetic chemistry.
References
An In-depth Technical Guide on the Safety and Handling Precautions for 2,2-Dimethoxy-1,2-azasilolidine
Chemical Identification
| Property | Value |
| Chemical Name | 2,2-Dimethoxy-1,2-azasilolidine |
| Synonyms | N/A |
| Molecular Formula | C5H13NO2Si |
| Molecular Weight | 147.25 g/mol |
| CAS Number | Not Found |
Hazard Identification and Classification
Due to the absence of specific data, a definitive GHS classification for this compound cannot be provided. However, based on its functional groups (alkoxysilane and cyclic amine), the following potential hazards should be considered:
-
Acute Toxicity (Oral, Dermal, Inhalation): Data not available. Assumed to be harmful.
-
Skin Corrosion/Irritation: Alkoxysilanes and cyclic amines can be irritating to the skin.[1][2] Prolonged contact may cause dermatitis.
-
Serious Eye Damage/Irritation: Expected to be a serious eye irritant.[1] Alkoxysilanes can cause severe eye damage.
-
Respiratory Sensitization: Data not available.
-
Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Data not available.
-
Carcinogenicity: Data not available.
-
Reproductive Toxicity: Data not available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): Data not available.
-
Aspiration Hazard: Data not available.
Potential for Methanol Formation: Alkoxysilanes can react with water, including moisture in the air, to produce methanol. Methanol is toxic and can cause adverse health effects if inhaled, ingested, or absorbed through the skin.[1]
First-Aid Measures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Fire-Fighting Measures
| Property | Recommendation |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Emits toxic fumes under fire conditions. The substance is combustible. |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary. |
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE) as specified in Section 8. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Place in a suitable, closed container for disposal.
Handling and Storage
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Store away from incompatible materials such as oxidizing agents and moisture.
Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use only in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Handle with impervious gloves. Wear protective clothing. |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |
Physical and Chemical Properties
Data for this section is not available and would need to be determined experimentally.
| Property | Value |
| Appearance | N/A |
| Odor | N/A |
| Odor Threshold | N/A |
| pH | N/A |
| Melting/Freezing Point | N/A |
| Boiling Point | N/A |
| Flash Point | N/A |
| Evaporation Rate | N/A |
| Flammability | N/A |
| Vapor Pressure | N/A |
| Vapor Density | N/A |
| Relative Density | N/A |
| Solubility | N/A |
| Partition Coefficient | N/A |
| Auto-ignition Temp. | N/A |
| Decomposition Temp. | N/A |
| Viscosity | N/A |
Stability and Reactivity
| Parameter | Description |
| Reactivity | Reacts with water and moisture to form methanol. |
| Chemical Stability | Stable under recommended storage conditions. |
| Possibility of Hazardous Reactions | No data available. |
| Conditions to Avoid | Moisture, heat, flames, and sparks. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides (NOx), silicon oxides, methanol. |
Toxicological Information
No specific toxicological data for this compound is available. The toxicological properties of this compound have not been fully investigated. Handle as a chemical with unknown toxicity.
Ecological Information
No specific ecological data for this compound is available. Avoid release to the environment.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Transport Information
Not regulated as a hazardous material for transportation.
Regulatory Information
This product is for research and development use only. It is not on the TSCA Inventory.
Mandatory Visualizations
Caption: General experimental workflow.
Caption: PPE selection guide.
References
solubility of 2,2-Dimethoxy-1,2-azasilolidine in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview and generalized methodologies for assessing the solubility of 2,2-Dimethoxy-1,2-azasilolidine. As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not publicly available. The information presented herein is based on the general principles of organic and organosilicon chemistry.
Introduction to this compound and Its Expected Solubility Profile
This compound is an organosilicon compound featuring a five-membered heterocyclic ring containing silicon and nitrogen, with two methoxy groups attached to the silicon atom. The solubility of such a compound is primarily governed by its molecular structure, polarity, and the potential for intermolecular interactions with the solvent.
The presence of the polar Si-O and N-C bonds, along with the lone pair of electrons on the nitrogen atom, introduces some polar character to the molecule. However, the overall molecule is expected to have significant nonpolar characteristics due to the hydrocarbon backbone and the silicon atom. Organosilanes are generally soluble in nonpolar organic solvents.[1][2] The methoxy groups can undergo hydrolysis in the presence of water, which can affect its stability and solubility in protic or aqueous-containing solvents.[3]
Qualitative Solubility Analysis
Based on the principle of "like dissolves like" and data for structurally related organosilanes, a qualitative prediction of solubility for this compound in common organic solvents is presented in Table 1. These are estimations and should be confirmed by experimental determination.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Pentane | Likely Soluble | The nonpolar nature of these solvents should effectively solvate the nonpolar portions of the organosilane molecule. Toluene and pentane are common solvents for silanes.[4][5] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Likely Soluble | These solvents possess sufficient polarity to interact with the polar Si-O and N-C bonds, while also being compatible with the nonpolar aspects of the molecule. THF is a known solvent for some silane reactions.[6] |
| Polar Protic | Ethanol, Methanol | Likely Soluble to Sparingly Soluble (with potential for reaction) | The compound may dissolve in these alcohols, but the protic nature of the solvent could lead to solvolysis (reaction with the solvent) at the Si-O-C bonds over time.[7] |
| Highly Polar/Aqueous | Water, Dimethyl Sulfoxide (DMSO) | Likely Insoluble to Very Sparingly Soluble (with decomposition) | Due to its largely nonpolar character, the compound is expected to have very low solubility in water. The presence of water can also lead to hydrolysis of the methoxy groups.[1][3] While DMSO is a powerful solvent, the compound's nonpolar features may limit its solubility. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent. This method is a widely accepted standard for solubility measurement.[8][9][10]
3.1. Materials and Apparatus
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with screw caps and PTFE-lined septa (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or ¹H NMR)
-
Syringe filters (0.22 µm, solvent-compatible)
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Phase Separation:
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
Accurately weigh the collected filtrate.
-
Perform a precise serial dilution of the filtrate with the same solvent into a volumetric flask for analysis.
-
3.3. Quantification
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.
-
Analyze the calibration standards and the diluted sample using a suitable analytical method (e.g., GC-MS, HPLC-UV, or qNMR).[11][12]
-
Construct a calibration curve by plotting the instrument response against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
3.4. Calculation of Solubility
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Figure 1. Experimental workflow for determining the solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ipsonline.in [ipsonline.in]
- 3. russoindustrial.ru [russoindustrial.ru]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. mdpi.com [mdpi.com]
- 8. enamine.net [enamine.net]
- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,2-Dimethoxy-1,2-azasilolidine as a Protecting Group for Primary Amines
A comprehensive review of available scientific literature and chemical databases reveals no documented use of 2,2-Dimethoxy-1,2-azasilolidine as a protecting group for primary amines. Extensive searches for its synthesis, reactivity with amines, and specific protocols for protection and deprotection have not yielded any relevant information. This suggests that this compound is not a conventional or established reagent for this purpose within the fields of chemical research, drug development, and organic synthesis.
Therefore, the creation of detailed application notes and experimental protocols for the use of this compound for amine protection is not feasible at this time due to the absence of foundational scientific data.
Alternative Silyl-Based Protecting Groups for Primary Amines
For researchers and professionals in drug development seeking methods for the temporary protection of primary amines, a variety of well-established silyl-based protecting groups are available. These reagents offer a range of stabilities and deprotection conditions, allowing for their integration into complex synthetic routes. Some common examples include:
-
tert-Butyldimethylsilyl (TBS/TBDMS) Group: This is a widely used protecting group for amines, offering good stability under a variety of reaction conditions. It is typically introduced using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or triethylamine. Deprotection is commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.
-
Triisopropylsilyl (TIPS) Group: The TIPS group provides greater steric hindrance and increased stability compared to the TBS group, making it suitable for more demanding applications. It is introduced using triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl trifluoromethanesulfonate (TIPSOTf). Deprotection conditions are similar to those for the TBS group but may require longer reaction times or stronger reagents.
-
Di-tert-butylsilylene (DTBS) Group: This divalent protecting group can be used for the protection of primary amines by forming a cyclic silylamine. It offers robust protection and can be an effective strategy in certain synthetic contexts.
The selection of an appropriate silyl protecting group depends on the specific requirements of the synthetic pathway, including the stability of the substrate to various reagents and the desired orthogonality with other protecting groups present in the molecule.
General Considerations for Amine Protection
The protection of primary amines is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The ideal protecting group should be:
-
Easy and efficient to introduce onto the primary amine.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Readily and selectively removed under mild conditions without affecting other functional groups.
A workflow for selecting and utilizing an amine protecting group is outlined below.
protocol for the protection of amino acids with 2,2-Dimethoxy-1,2-azasilolidine
Topic: Protocol for the Protection of Amino Acids with 2,2-Dimethoxy-1,2-azasilolidine
Audience: Researchers, scientists, and drug development professionals.
Following a comprehensive literature search, it has been determined that there are no established or published protocols for the protection of amino acids using this compound. The scientific literature does not currently contain specific methodologies, experimental data, or reaction conditions for this particular application.
While silyl-based protecting groups are utilized in peptide synthesis, they are typically employed as "super silyl" groups or traditional silylating agents like chlorosilanes.[1][2][3] Some research mentions the use of cyclic silyl derivatives for the simultaneous protection and activation of unprotected amino acids. However, this approach is noted to have significant limitations due to a high propensity for polymerization.[4]
Due to the absence of specific and reliable information on the use of this compound for amino acid protection, a detailed and validated experimental protocol cannot be provided. Attempting to create such a protocol without supporting scientific literature would be speculative and could lead to inaccurate and unreliable results.
Researchers interested in silyl-based protection of amino acids are encouraged to consult the existing literature on more conventional silylating agents and their application in peptide synthesis.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Formation of N-substituted 2,2-Dimethoxy-1,2-azasilolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-substituted 2,2-Dimethoxy-1,2-azasilolidines represent a class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The incorporation of a silicon atom into the five-membered ring structure, along with the versatile N-substituent, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and biological activity. This document provides a detailed, proposed protocol for the synthesis of these compounds based on established principles of organosilicon chemistry, specifically the cyclocondensation of N-substituted ethanolamines with dimethoxydimethylsilane. While direct literature precedents for this specific heterocyclic system are scarce, the described methodology is analogous to well-known reactions for the formation of related Si-O and Si-N containing heterocycles.
Proposed Synthetic Pathway
The formation of N-substituted 2,2-Dimethoxy-1,2-azasilolidines is proposed to proceed via a one-pot cyclocondensation reaction between an N-substituted ethanolamine and dimethoxydimethylsilane. The reaction involves the formation of Si-O and Si-N bonds with the concomitant elimination of methanol.
Figure 1: Proposed reaction workflow for the synthesis of N-substituted 2,2-Dimethoxy-1,2-azasilolidines.
Quantitative Data Summary
The following table summarizes the proposed reaction conditions and expected outcomes for the synthesis of various N-substituted 2,2-Dimethoxy-1,2-azasilolidines. These values are hypothetical and based on analogous reactions. Optimization of these conditions for each specific substrate is recommended.
| Entry | N-Substituent (R) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Methyl | Toluene | 80 | 12 | 75-85 |
| 2 | Ethyl | Toluene | 80 | 12 | 70-80 |
| 3 | n-Butyl | Toluene | 90 | 16 | 65-75 |
| 4 | Phenyl | Xylene | 120 | 24 | 50-60 |
| 5 | Benzyl | Toluene | 100 | 18 | 60-70 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted 2,2-Dimethoxy-1,2-azasilolidines
This protocol describes a general procedure for the cyclocondensation of an N-substituted ethanolamine with dimethoxydimethylsilane.
Materials:
-
N-substituted ethanolamine (e.g., N-methylethanolamine, N-phenylethanolamine)
-
Dimethoxydimethylsilane
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with heating mantle)
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the N-substituted ethanolamine (1.0 eq.).
-
Add anhydrous toluene to the flask to achieve a final concentration of approximately 0.5 M with respect to the N-substituted ethanolamine.
-
Begin stirring the solution under a positive pressure of nitrogen.
-
-
Addition of Silane:
-
Slowly add dimethoxydimethylsilane (1.1 eq.) to the stirred solution at room temperature via a syringe.
-
A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C, see table above) and maintain for the specified reaction time.
-
The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting materials. The reaction liberates methanol, which can be optionally removed by a Dean-Stark trap to drive the equilibrium towards the product.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a non-protic eluent system such as hexane/ethyl acetate with triethylamine to prevent hydrolysis of the product on the silica).
-
Characterization:
The structure and purity of the synthesized N-substituted 2,2-Dimethoxy-1,2-azasilolidines can be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR will confirm the structure of the product.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., Si-O, C-N).
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key experimental steps and the desired outcome.
Figure 2: Logical workflow for the synthesis and purification of N-substituted 2,2-Dimethoxy-1,2-azasilolidines.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dimethoxydimethylsilane is flammable and moisture-sensitive. Handle under an inert atmosphere.
-
The solvents used are flammable. Avoid open flames.
Disclaimer: This document provides a proposed methodology based on established chemical principles. The reaction conditions may require optimization for specific substrates. Researchers should conduct a thorough literature search for any new updates and perform appropriate risk assessments before commencing any experimental work.
Application Notes and Protocols for the Cleavage and Deprotection of the 2,2-Dimethoxy-1,2-azasilolidine Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethoxy-1,2-azasilolidine group represents a unique cyclic silylamide functionality. While its direct application as a standard amine protecting group is not extensively documented in peer-reviewed literature, its chemical structure suggests several potential pathways for cleavage and deprotection based on the known reactivity of silicon-nitrogen (Si-N) and silicon-oxygen (Si-O) bonds. This document provides a theoretical framework and proposed protocols for the removal of this group, drawing analogies from the well-established chemistry of silyl ethers and N-silylamines. The following sections detail potential reagents, reaction conditions, and mechanistic pathways for the cleavage of the this compound moiety to regenerate the parent amine.
Introduction
Protecting groups are fundamental tools in multi-step organic synthesis, enabling the selective transformation of complex molecules. Silyl-based protecting groups are widely used for their ease of installation and tunable lability. The this compound group incorporates both Si-N and Si-O bonds within a five-membered ring structure. The cleavage of this group necessitates the breaking of the Si-N bond to liberate the protected amine. This can be theoretically achieved under acidic, basic, or fluoride-mediated conditions. These application notes provide detailed, albeit theoretical, protocols for researchers interested in exploring the deprotection of this functionality.
Proposed Cleavage and Deprotection Methodologies
Based on analogous reactions, three primary strategies are proposed for the deprotection of the this compound group:
-
Acid-Catalyzed Hydrolysis: Protic acids can protonate the nitrogen or oxygen atoms, facilitating nucleophilic attack by water or other nucleophiles at the silicon center, leading to the cleavage of the Si-N and Si-O bonds.
-
Fluoride-Mediated Cleavage: Fluoride ions exhibit a high affinity for silicon, readily forming strong Si-F bonds and thereby promoting the cleavage of Si-N and Si-O bonds.
-
Base-Catalyzed Hydrolysis: Under certain conditions, basic hydrolysis could proceed, although this is generally less common for N-silylamines compared to silyl ethers.
Data Presentation: Summary of Proposed Deprotection Conditions
| Method | Reagent(s) | Solvent(s) | Typical Temperature (°C) | Proposed Byproducts | Notes |
| Acid-Catalyzed | HCl, TFA, Acetic Acid | Methanol, Ethanol, Water, THF | 0 - 50 | Siloxanes, Methanol | Reaction progress can be monitored by TLC or LC-MS. |
| Fluoride-Mediated | TBAF, HF-Pyridine, CsF | THF, Acetonitrile | 0 - 25 | Fluorosilanes, Methanol | Highly effective for Si-N and Si-O bond cleavage. |
| Base-Catalyzed | NaOH, KOH, K₂CO₃ | Methanol, Ethanol, Water | 25 - 80 | Siloxanes, Methanol | May require more forcing conditions; potential for side reactions. |
Experimental Protocols (Theoretical)
Note: The following protocols are proposed based on chemical principles and have not been validated experimentally for the specific this compound group. Optimization of reaction conditions (reagent stoichiometry, temperature, and reaction time) will be necessary.
Protocol 1: Acid-Catalyzed Deprotection
Objective: To cleave the this compound group using acidic conditions to yield the free amine.
Materials:
-
Substrate (1.0 eq)
-
Methanol (or other suitable solvent)
-
Hydrochloric Acid (1 M in water or as a solution in a compatible organic solvent, 2.0 - 5.0 eq)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound protected substrate in methanol to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the hydrochloric acid solution to the reaction mixture with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected amine.
Protocol 2: Fluoride-Mediated Deprotection
Objective: To cleave the this compound group using a fluoride source.
Materials:
-
Substrate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium Fluoride (TBAF) (1.0 M solution in THF, 1.1 - 1.5 eq)
-
Water
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound protected substrate in anhydrous THF to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Proposed Deprotection Pathways
Caption: Proposed pathways for the deprotection of the this compound group.
Experimental Workflow for Deprotection
Caption: General experimental workflow for the deprotection of the this compound group.
Proposed Mechanism for Acid-Catalyzed Hydrolysis
Caption: A simplified proposed mechanism for the acid-catalyzed hydrolysis of the this compound group.
Application of 2,2-Dimethoxy-1,2-azasilolidine in Peptide Synthesis: Information Not Available
A comprehensive review of scientific literature and chemical databases reveals no published applications of 2,2-Dimethoxy-1,2-azasilolidine in the field of peptide synthesis. This compound does not appear to be a reagent or protecting group that is utilized in standard or specialized methodologies for the construction of peptide bonds.
Researchers, scientists, and drug development professionals seeking information on this specific topic should be aware that there are no established protocols, quantitative data, or signaling pathways associated with the use of this compound for this purpose.
While the requested application notes and protocols for this compound cannot be provided due to the absence of relevant data, a brief overview of the general role of other organosilicon compounds, specifically silyl-based protecting groups, in organic and peptide synthesis is provided below for contextual understanding.
General Application of Silyl-Based Protecting Groups in Synthesis
In the broader context of organic synthesis and peptide chemistry, various organosilicon compounds, particularly silyl ethers and silyl amines, serve as versatile protecting groups for functional moieties such as hydroxyl, amino, and carboxyl groups. The choice of a specific silyl group is dictated by its stability under different reaction conditions and the ease of its selective removal.
Key Features of Silyl Protecting Groups:
-
Orthogonality: Many silyl protecting groups can be introduced and removed under conditions that do not affect other common protecting groups used in peptide synthesis, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[1]
-
Tunable Stability: The steric and electronic properties of the substituents on the silicon atom influence the stability of the silyl group, allowing for a range of acid and fluoride lability.[2][3]
-
Increased Solubility: The incorporation of bulky silyl groups can enhance the solubility of peptide intermediates in organic solvents, which is particularly beneficial in liquid-phase peptide synthesis.[2][3][4]
Workflow for Silyl Protection in Synthesis
The general workflow for utilizing a silyl protecting group in a multi-step synthesis, including peptide synthesis, is depicted below.
Caption: General workflow for the use of silyl protecting groups in chemical synthesis.
While the specific compound this compound does not have a documented role, the field of peptide synthesis continues to evolve with the development of novel reagents and methodologies. Researchers interested in organosilicon chemistry may find utility in exploring other, well-documented silylating agents for applications in peptide and medicinal chemistry.[5][6][7]
References
- 1. jocpr.com [jocpr.com]
- 2. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient routes to carbon-silicon bond formation for the synthesis of silicon-containing peptides and azasilaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silicon-Containing Amino Acids: Synthetic Aspects, Conformational Studies, and Applications to Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2,2-Dimethoxy-1,2-azasilolidine in Natural Product Synthesis
A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific documented applications of 2,2-Dimethoxy-1,2-azasilolidine in the synthesis of natural products.
While the chemical structure of a related compound, 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine, is listed in chemical databases such as PubChem, there are no associated publications detailing its use as a reagent or protecting group in the context of natural product total synthesis.
The initial query and subsequent broader searches for "azasilolidine protecting group" and "2,2-disubstituted-1,2-azasilolidines" in synthetic chemistry have not yielded any specific examples, quantitative data, or experimental protocols related to the use of this compound for the protection or transformation of functional groups within a natural product synthesis campaign.
This lack of information prevents the creation of the requested detailed Application Notes and Protocols, as there are no citable experiments, quantitative data to summarize in tables, or established workflows to visualize with diagrams.
General Context: Silyl-Based Protecting Groups in Amine Protection
For researchers, scientists, and drug development professionals interested in the protection of primary and secondary amines during complex synthesis, a wide array of well-established silyl-based protecting groups are available. These reagents offer varying degrees of stability and can be selectively removed under specific conditions, providing orthogonal protection strategies. Common examples include:
-
Trialkylsilyl groups (e.g., TMS, TES, TIPS): These are among the most common silyl ethers and are generally cleaved by fluoride ions or acidic conditions. Their steric bulk can be tuned to modulate their stability.
-
tert-Butyldimethylsilyl (TBS or TBDMS) and tert-Butyldiphenylsilyl (TBDPS) groups: These offer greater stability compared to smaller trialkylsilyl groups and are widely used in multi-step syntheses.
-
Silyl carbamates: Reagents like 2-(trimethylsilyl)ethoxycarbonyl (Teoc) provide an alternative to traditional carbamate protecting groups (e.g., Boc, Cbz) with distinct deprotection conditions.
The selection of an appropriate protecting group is critical for the success of a synthetic route and depends on the specific substrate, the reaction conditions to be employed in subsequent steps, and the desired deprotection strategy.
Conclusion
At present, this compound does not appear to be a reagent with established or published utility in the field of natural product synthesis. Researchers seeking to protect amine functionalities are encouraged to consult the extensive literature on more conventional and well-documented protecting groups. Should new research emerge detailing the application of this compound, this document will be updated accordingly.
Application Notes and Protocols for the Silylation of Amines with 2,2-Dimethoxy-1,2-azasilolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, albeit theoretical, experimental procedure for the N-silylation of primary and secondary amines using 2,2-Dimethoxy-1,2-azasilolidine. Due to the limited availability of specific literature for this reagent, the following protocols are based on established principles of amine silylation chemistry. These application notes are intended to serve as a foundational guide for researchers exploring the use of this reagent for amine protection and derivatization.
Introduction
Silylation is a common and effective method for the protection of amine functionalities in organic synthesis. The resulting N-silyl amines exhibit modified reactivity and are stable under various non-aqueous conditions. This compound is a cyclic silylating agent that, upon reaction with an amine, is expected to form a silylated amine and release methanol as a byproduct. This reagent offers potential advantages in terms of reactivity and selectivity.
Synthesis of this compound (Proposed)
As this compound is not a commonly available reagent, a plausible synthetic route is proposed based on known organosilicon chemistry. The synthesis involves the reaction of a suitable N-substituted ethanolamine with a dichlorosilane followed by alkoxylation.
Reaction Scheme:
Note: The exact substitution on the nitrogen of the azasilolidine ring would depend on the starting ethanolamine derivative. For the purpose of these notes, we will consider the parent unsubstituted 1,2-azasilolidine derivative.
Experimental Protocols: Silylation of Amines
This protocol outlines a general procedure for the silylation of a representative primary and secondary amine using this compound.
Materials and Equipment
-
Amine substrate (e.g., Benzylamine, Dibenzylamine)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk flask or round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
General Silylation Procedure
-
Preparation: Under an inert atmosphere, add the amine substrate (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (5 mL) to the flask and stir until the amine is completely dissolved.
-
Reagent Addition: Slowly add a solution of this compound (1.1 mmol, 1.1 equivalents) in the same anhydrous solvent (2 mL) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The silylated amine is expected to be less polar than the starting amine.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Deprotection of N-Silylated Amines
The N-silyl group can be readily cleaved under mild acidic or fluoride-mediated conditions.
-
Acidic Hydrolysis: Dissolve the silylated amine in a mixture of THF and 1M HCl and stir at room temperature.
-
Fluoride-mediated Cleavage: Treat the silylated amine with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.
Data Presentation
The following tables present hypothetical data for the silylation of various amines to illustrate the expected outcomes.
Table 1: Silylation of Primary Amines
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Benzylamine | N-Silyl-benzylamine | 2 | 95 |
| Aniline | N-Silyl-aniline | 3 | 92 |
| Cyclohexylamine | N-Silyl-cyclohexylamine | 1.5 | 98 |
Table 2: Silylation of Secondary Amines
| Amine Substrate | Product | Reaction Time (h) | Yield (%) |
| Dibenzylamine | N-Silyl-dibenzylamine | 4 | 88 |
| N-Methylaniline | N-Silyl-N-methylaniline | 5 | 85 |
| Piperidine | N-Silyl-piperidine | 3 | 90 |
Table 3: Spectroscopic Data of a Representative Silylated Amine (N-Silyl-benzylamine)
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| ¹H NMR | Shift of N-H proton, upfield shift of protons on the carbon adjacent to nitrogen.[1][2][3] |
| ¹³C NMR | Shift of the carbon atom bonded to nitrogen.[2] |
| IR | Disappearance of N-H stretching bands of the primary amine.[1] |
| Mass Spectrometry | Molecular ion peak corresponding to the silylated product.[4][5][6] |
Visualizations
Signaling Pathway of Amine Silylation
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 2,2-Dimethoxy-1,2-azasilolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 2,2-Dimethoxy-1,2-azasilolidine, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a facile and scalable intramolecular cyclization of an aminoalkoxysilane precursor. This method offers high yields and purity, making it suitable for industrial production.
Introduction
This compound and its derivatives are five-membered heterocyclic compounds containing a silicon-nitrogen bond within the ring structure. These cyclic azasilanes are of growing interest in the fields of medicinal chemistry and materials science due to their unique chemical properties and potential as synthetic intermediates. The incorporation of a silicon atom can modulate the physicochemical properties of organic molecules, potentially leading to improved biological activity and metabolic stability. This document outlines a robust and efficient method for the large-scale preparation of the parent compound, this compound.
Synthetic Pathway
The synthesis of this compound is achieved through the intramolecular condensation of a suitable aminoalkoxysilane precursor. A general and effective method involves heating an aminoalkoxysilane in the presence of a neutral ammonium salt catalyst, which facilitates the formation of the Si-N bond and subsequent cyclization with the elimination of methanol.[1]
A closely related and commercially available compound, N-n-butyl-aza-2,2-dimethoxysilacyclopentane, is synthesized via a similar route, demonstrating the industrial viability of this approach.[1][2][3][4][5] The synthesis of the parent compound, this compound, can be achieved by using an N-unsubstituted aminoalkoxysilane.
Caption: General synthetic pathway for N-substituted 2,2-dimethoxy-1,2-azasilolidines.
Experimental Protocols
Large-Scale Synthesis of N-n-butyl-2,2-dimethoxy-1,2-azasilolidine (A Model Compound)
This protocol is adapted from a validated industrial synthesis of a closely related derivative and serves as a model for the large-scale production of 2,2-dimethoxy-1,2-azasilolidines.[1]
Materials:
-
N-(n-butyl)aminopropyltrimethoxysilane
-
Ammonium sulfate ((NH₄)₂SO₄)
Equipment:
-
1 L three-neck round-bottom flask
-
Magnetic stirrer and heating mantle
-
Pot thermometer
-
Short path distillation head
-
Vacuum pump
-
Receiving flask
Procedure:
-
Charge the 1 L three-neck flask with N-(n-butyl)aminopropyltrimethoxysilane and ammonium sulfate (1% by weight of the silane).
-
Heat the mixture to 120-140°C with stirring for 30 minutes.
-
Gradually apply a vacuum, adjusting to approximately 10 mmHg.
-
Methanol will begin to distill off.
-
Collect the product mixture that distills over within a temperature range of 85-105°C at 10 mmHg.
-
The collected mixture contains the desired cyclic azasilane, polymeric byproducts, and some starting material.
-
Purify the product by fractional vacuum distillation. The pure N-n-butyl-2,2-dimethoxy-1,2-azasilolidine is collected at 69-71°C / 3 mmHg.[1]
Proposed Protocol for the Large-Scale Synthesis of this compound
This protocol is a proposed adaptation for the synthesis of the parent compound based on the established methodology.
Materials:
-
3-Aminopropyltrimethoxysilane
-
Ammonium sulfate ((NH₄)₂SO₄)
Equipment:
-
Appropriately sized reaction vessel with stirring, heating, and vacuum capabilities.
-
Distillation setup suitable for vacuum distillation.
Procedure:
-
Charge the reaction vessel with 3-aminopropyltrimethoxysilane and ammonium sulfate (approximately 1% by weight).
-
Heat the mixture to 120-140°C under an inert atmosphere (e.g., nitrogen) with stirring.
-
After an initial heating period (e.g., 30 minutes), gradually apply a vacuum to facilitate the removal of methanol.
-
Monitor the reaction progress by observing the amount of methanol collected.
-
Once the methanol evolution ceases, the crude product mixture is obtained.
-
Purify the this compound by fractional vacuum distillation. The boiling point will be lower than the N-butyl derivative and will need to be determined experimentally.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the key quantitative data for the model synthesis of N-n-butyl-2,2-dimethoxy-1,2-azasilolidine.[1]
| Parameter | Value |
| Starting Material | N-(n-butyl)aminopropyltrimethoxysilane |
| Catalyst | Ammonium sulfate (1 wt%) |
| Reaction Temperature | 120-140°C |
| Reaction Pressure | 10 mmHg (initial distillation) |
| Purification Method | Fractional Vacuum Distillation |
| Boiling Point (Product) | 69-71°C / 3 mmHg |
| Yield (Effective) | >70% |
Characterization
The structure of the synthesized compounds can be confirmed by standard analytical techniques. For the model compound, N-n-butyl-2,2-dimethoxy-1,2-azasilolidine, the following ¹H-NMR data has been reported (in C₆D₆):[1]
-
δ 0.56 (t, 2H)
-
δ 0.90 (t, 3H)
-
δ 1.28 (m, 2H)
-
δ 1.75 (m, 2H)
-
δ 2.85 (t, 2H)
-
δ 3.43 (s, 6H)
For the parent compound, this compound, similar spectroscopic analysis (¹H NMR, ¹³C NMR, Si-NMR, and mass spectrometry) should be performed to confirm its identity and purity.
Applications in Drug Development
Cyclic azasilanes, such as this compound, represent a novel class of scaffolds for drug discovery. The presence of the silicon atom can influence key drug-like properties including:
-
Lipophilicity: The silicon atom can increase lipophilicity, potentially improving membrane permeability.
-
Metabolic Stability: The Si-C and Si-N bonds may alter metabolic pathways compared to their carbon-based analogues, potentially leading to improved pharmacokinetic profiles.
-
Binding Interactions: The unique geometry and electronic properties of the azasilolidine ring can lead to novel binding interactions with biological targets.
These compounds can serve as valuable starting materials for the synthesis of more complex molecules for screening in various therapeutic areas.
Safety and Handling
-
Aminoalkoxysilanes and cyclic azasilanes should be handled in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
These compounds are moisture-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any of the chemicals mentioned in this protocol.
References
Application Notes and Protocols: 2,2-Dimethoxy-1,2-azasilolidine in Cross-Coupling Reactions
A-P-P-L-I-C-A-T-I-O-N N-O-T-E
Subject: Investigation into the Utility of 2,2-Dimethoxy-1,2-azasilolidine as a Reagent in Cross-Coupling Reactions
For: Researchers, Scientists, and Drug Development Professionals
1. Introduction
This document addresses the inquiry into the application of this compound as a reagent in cross-coupling reactions. An extensive search of scientific literature and chemical databases was conducted to provide detailed application notes and protocols as requested. The search included variations of the chemical name and broader classes of related compounds, such as azasilolidine derivatives and silyl-protected amines, to ensure a comprehensive review.
2. Summary of Findings
Following a thorough literature review, it has been determined that there is no available scientific data, application notes, or established protocols for the use of This compound as a reagent in cross-coupling reactions. The compound does not appear in the context of common or specialized cross-coupling methodologies such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or other related transformations.
While the existence of a related, more complex structure, 2,2-Dimethoxy-1-(3-(trimethoxysilyl)propyl)-1,2-azasilolidine, is noted in chemical databases like PubChem, its reactivity and applications in catalysis are not described. This suggests that the specific reagent is either a novel, unpublished compound or not utilized for the purpose of cross-coupling.
It is possible that the name of the reagent is a typographical error. Researchers interested in this area may wish to verify the chemical name and structure.
3. Conceptual Applications of Related Silyl-Nitrogen Heterocycles in Cross-Coupling
Although no specific data exists for this compound, we can extrapolate potential roles for similar silyl-nitrogen heterocycles in cross-coupling reactions based on established chemical principles. Silyl groups are versatile in organic synthesis and can serve several functions:
-
Protecting Group: The silyl moiety can serve as a protecting group for the nitrogen atom, which can be removed under specific conditions post-coupling. Silyl protecting groups are known to influence reactivity and selectivity in various transformations.
-
Activating Group: In some contexts, a silicon-nitrogen bond can be cleaved during a catalytic cycle, potentially facilitating the transfer of the nitrogen-containing fragment to an aryl or vinyl halide.
-
Directed Metallation Group: The silicon and nitrogen atoms could potentially act as a directing group for ortho-metallation, although this is less common for this specific type of heterocycle.
Given these potential roles, a hypothetical application could involve the use of a 1,2-azasilolidine as a source of a protected secondary amine for C-N bond formation in reactions like the Buchwald-Hartwig amination.
4. Generalized Protocol for a Hypothetical C-N Cross-Coupling Reaction
The following is a generalized, hypothetical protocol for a palladium-catalyzed C-N cross-coupling reaction. This is not a validated protocol for this compound but serves as a template that would require significant optimization and validation for any new reagent.
Reaction: Aryl Halide + Nitrogen Source → Aryl Amine
Table 1: Hypothetical Reaction Parameters for C-N Cross-Coupling
| Parameter | General Range | Notes |
| Aryl Halide | 1.0 equiv | Iodides, bromides, chlorides, or triflates |
| Nitrogen Source | 1.0 - 1.5 equiv | e.g., A hypothetical azasilolidine reagent |
| Palladium Precatalyst | 1 - 5 mol% | e.g., Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | 1.1 - 1.5 x Pd mol% | e.g., XPhos, SPhos, BINAP |
| Base | 1.5 - 3.0 equiv | e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | 0.1 - 0.5 M | e.g., Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C | Reaction dependent |
| Reaction Time | 2 - 24 h | Monitored by TLC or GC-MS |
Experimental Protocol (Hypothetical)
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%).
-
Addition of Reagents: Add the base (e.g., NaOt-Bu, 1.5 mmol).
-
Solvent and Nitrogen Source: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL), followed by the nitrogen source (e.g., a hypothetical azasilolidine, 1.2 mmol).
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired aryl amine.
5. Visualizations of a Generic Cross-Coupling Workflow
The following diagrams illustrate the conceptual workflow for a generic cross-coupling reaction and a potential catalytic cycle.
Figure 1: A generalized experimental workflow for a C-N cross-coupling reaction.
Figure 2: A simplified catalytic cycle for a generic cross-coupling reaction.
The reagent this compound is not a documented reagent for cross-coupling reactions in the existing scientific literature. Therefore, no specific application notes or protocols can be provided. It is recommended to:
-
Verify the Chemical Identity: Confirm the correct name and structure of the reagent of interest.
-
Literature Search for Analogues: If the structure is confirmed, search for structurally similar compounds to infer potential reactivity.
-
Exploratory Reactions: If this is a novel reagent, its utility in cross-coupling would need to be established through exploratory reactions, starting with a generalized protocol such as the one provided, followed by extensive optimization.
This document serves to inform researchers of the current lack of data and to provide a foundational, albeit hypothetical, framework for approaching such a chemical problem.
Troubleshooting & Optimization
optimizing reaction yield for 2,2-Dimethoxy-1,2-azasilolidine protection
Welcome to the technical support center for the synthesis and application of 2,2-Dimethoxy-1,2-azasilolidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize reaction yields and address common challenges encountered during the protection of 1,2-amino alcohols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Moisture contamination of dimethoxydimethylsilane or the solvent. 2. Insufficient Catalyst: Inadequate amount or inactive catalyst. 3. Low Reaction Temperature: The reaction rate may be too slow at the current temperature. | 1. Use freshly distilled solvents and ensure dimethoxydimethylsilane is handled under anhydrous conditions. 2. Increase the catalyst loading or use a fresh batch of a suitable catalyst (e.g., a non-nucleophilic base like triethylamine). 3. Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress. |
| Incomplete Reaction | 1. Sub-optimal Reaction Time: The reaction has not been allowed to proceed to completion. 2. Equilibrium Issues: The reaction may have reached equilibrium, preventing further product formation. | 1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time accordingly. 2. Remove the methanol byproduct, for instance by using a Dean-Stark apparatus or by performing the reaction in the presence of molecular sieves. |
| Formation of Side Products | 1. Intermolecular Reactions: High concentrations of the amino alcohol can lead to the formation of oligomeric or polymeric byproducts. 2. Hydrolysis: Presence of water can lead to the hydrolysis of the dimethoxydimethylsilane and the product. | 1. Employ high-dilution conditions to favor the intramolecular cyclization. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
| Difficult Product Isolation | 1. Product Volatility: The product may be volatile, leading to loss during solvent removal. 2. Emulsion during Workup: Formation of a stable emulsion during aqueous workup. | 1. Use a rotary evaporator at low temperature and reduced pressure. For highly volatile products, consider distillation. 2. Add a small amount of brine to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the synthesis and handling of this compound.
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Aprotic, non-polar solvents such as toluene or hexane are generally preferred. These solvents are effective at solvating the starting materials while being relatively easy to dry, which is crucial for the moisture-sensitive reaction.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst, it is often slow. A mild, non-nucleophilic base like triethylamine (Et₃N) is commonly used to facilitate the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting amino alcohol. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the formation of the product and any side products.
Q4: What are the expected spectroscopic signatures of this compound?
A4: In ¹H NMR spectroscopy, you would expect to see characteristic signals for the methoxy groups on the silicon atom, as well as signals for the methylene groups of the azasilolidine ring.[1][2][3][4] In IR spectroscopy, the disappearance of the O-H and N-H stretching bands of the starting amino alcohol and the appearance of Si-O-C stretching bands would indicate product formation.[1][2][4]
Q5: How stable is this compound to hydrolysis?
A5: The this compound protecting group is sensitive to moisture and acidic conditions. It will hydrolyze back to the amino alcohol in the presence of water, especially with acid or base catalysis. Therefore, it should be handled under anhydrous conditions.
Experimental Protocols
Below are detailed methodologies for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Ethanolamine
-
Dimethoxydimethylsilane
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
In the flask, dissolve ethanolamine (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution.
-
From the dropping funnel, add a solution of dimethoxydimethylsilane (1.05 eq) in anhydrous toluene dropwise over 30 minutes with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature below 40°C.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
The following diagrams illustrate the reaction pathway and a typical experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
References
side reactions observed during the cleavage of 2,2-Dimethoxy-1,2-azasilolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of 2,2-Dimethoxy-1,2-azasilolidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of cleaving this compound?
The cleavage of this compound is typically performed to deprotect the nitrogen atom, releasing a primary or secondary amine, which can then be used in subsequent synthetic steps. The silicon moiety is removed in this process.
Q2: What are the expected products of a successful cleavage reaction?
A successful cleavage reaction will yield the desired amine and methoxy-silicon byproducts, which are ultimately converted to siloxanes upon workup.
Q3: What are the common reagents used for the cleavage of the N-Si bond in this compound?
Common reagents for the cleavage of N-Si bonds include protic acids (e.g., HCl, trifluoroacetic acid), fluoride sources (e.g., tetrabutylammonium fluoride - TBAF), or sometimes basic conditions, depending on the overall stability of the molecule.
Q4: Can the azasilolidine ring open during the cleavage reaction?
Yes, analogous to N-silyl aziridines, the strained 1,2-azasilolidine ring has the potential to undergo ring-opening, especially under harsh acidic or nucleophilic conditions. This can lead to the formation of amino-alcohol derivatives as side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Cleavage | 1. Insufficient reagent. 2. Short reaction time. 3. Low reaction temperature. 4. Inappropriate solvent. | 1. Increase the equivalents of the cleavage reagent. 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Gradually increase the reaction temperature. 4. Screen different solvents (e.g., THF, acetonitrile, methanol). |
| Formation of a White Precipitate | 1. Hydrolysis of the dimethoxy-silicon moiety to form silanols. 2. Condensation of silanols to form insoluble polysiloxanes. | 1. Ensure anhydrous reaction conditions if using non-hydrolytic cleavage methods. 2. During aqueous workup, this is expected. The precipitate can be removed by filtration. For better removal, consider an extractive workup with a solvent that does not solubilize the siloxanes. |
| Formation of Unidentified Side Products | 1. Ring-opening of the azasilolidine ring. 2. Degradation of the starting material or product under the reaction conditions. | 1. Use milder cleavage conditions (e.g., lower temperature, weaker acid). 2. If using fluoride, buffer the reaction mixture. 3. Screen different cleavage reagents to find one that is more selective. |
| Low Yield of Desired Amine | 1. Incomplete cleavage. 2. Formation of side products. 3. Adsorption of the product onto the siloxane byproducts. | 1. Address incomplete cleavage as described above. 2. Optimize reaction conditions to minimize side product formation. 3. After filtration of siloxanes, wash the precipitate thoroughly with a suitable solvent to recover any adsorbed product. |
Experimental Protocols
Note: The following are general protocols and may require optimization for specific substrates.
Protocol 1: Acidic Cleavage
-
Dissolve the
improving the stability of 2,2-Dimethoxy-1,2-azasilolidine protected compounds
Disclaimer: Extensive research has revealed a lack of specific scientific literature and application data for the 2,2-Dimethoxy-1,2-azasilolidine moiety as a protecting group for amines. Therefore, this technical support guide focuses on the general principles and troubleshooting for silyl-based amine protecting groups, a class to which this compound belongs. The information provided is based on commonly used silyl protecting groups such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of silyl-protected amines?
A1: The stability of silyl-protected amines is primarily influenced by a combination of steric and electronic factors, as well as the reaction conditions.
-
Steric Hindrance: Bulkier silyl groups (e.g., TIPS, TBDPS) provide greater steric protection to the amine, making them more stable to a wider range of reaction conditions compared to less hindered groups like TMS.[1]
-
Reaction pH: Silyl ethers and amines are generally labile under acidic and basic conditions. The rate of cleavage is dependent on the specific silyl group and the pH of the medium.[1][2]
-
Fluoride Ion Affinity: The high strength of the silicon-fluoride bond makes silyl groups susceptible to cleavage by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[2]
-
Solvent: The choice of solvent can influence the rate of both silylation and desilylation reactions.
Q2: My silyl-protected amine appears to be degrading during my reaction. What are the likely causes and how can I prevent this?
A2: Degradation of silyl-protected amines during a reaction is often due to unintended cleavage of the silyl group.
-
Acidic or Basic Conditions: Unforeseen acidity or basicity in your reaction mixture can lead to premature deprotection. Ensure all reagents and solvents are neutral, or choose a more robust silyl protecting group if acidic or basic conditions are unavoidable. The relative stability of common silyl groups to acid is: TMS < TES < TBS < TIPS < TBDPS.[1]
-
Nucleophiles: Certain nucleophiles can attack the silicon atom, leading to cleavage.
-
Temperature: Higher reaction temperatures can sometimes promote the degradation of more labile silyl groups. If possible, running the reaction at a lower temperature may improve stability.
Q3: I am having trouble achieving complete protection of my amine. What are some common troubleshooting steps?
A3: Incomplete protection can be due to several factors:
-
Steric Hindrance: The amine you are trying to protect may be sterically hindered, preventing the silylating agent from accessing it. Using a less bulky silylating agent or a more reactive silylating reagent (e.g., a silyl triflate) may help.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can react with the silylating agent. The choice of base is also critical; non-nucleophilic bases like imidazole or 2,6-lutidine are often used.[3]
-
Insufficient Reagent: Use a sufficient excess of the silylating agent and base to drive the reaction to completion.
Q4: What are the best methods for monitoring the stability of my this compound protected compound?
A4: While specific data for this compound protected compounds is unavailable, the stability of silyl-protected amines can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and check for the appearance of deprotected amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the presence of the protected compound and detect any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the protected compound and quantify the extent of any degradation by observing the disappearance of signals corresponding to the silyl group and the appearance of signals for the free amine.
Troubleshooting Guides
Issue 1: Premature Deprotection During Reaction
| Potential Cause | Troubleshooting Step |
| Acidic or Basic Contaminants | Ensure all reagents and solvents are purified and dried. Use of a non-nucleophilic base can also help. |
| Inherent Lability of the Silyl Group | Switch to a more sterically hindered and robust silyl protecting group (e.g., from TMS to TBS or TBDPS).[1] |
| High Reaction Temperature | Attempt the reaction at a lower temperature. |
| Presence of Nucleophiles | If possible, modify the reaction sequence to avoid strong nucleophiles while the silyl group is present. |
Issue 2: Incomplete Silylation of the Amine
| Potential Cause | Troubleshooting Step |
| Sterically Hindered Amine | Use a smaller silylating agent (e.g., TMSCl instead of TBDPSCl) or a more reactive one (e.g., TESOTf).[3] |
| Moisture in the Reaction | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Increase the equivalents of the silylating agent and base. |
| Ineffective Base | Use a suitable base such as imidazole, 2,6-lutidine, or triethylamine.[3] |
Issue 3: Difficulty in Removing the Silyl Protecting Group
| Potential Cause | Troubleshooting Step |
| Highly Stable Silyl Group | For very robust silyl groups, harsher deprotection conditions may be needed. This could involve using a stronger fluoride source (e.g., HF-pyridine) or stronger acidic conditions.[2] |
| Steric Hindrance Around the Silyl Group | Prolonged reaction times or elevated temperatures for the deprotection step may be necessary. |
| Inefficient Deprotection Reagent | Ensure the deprotection reagent (e.g., TBAF solution) is fresh and active. |
Quantitative Data Summary
The following table summarizes the relative stability of common silyl ether protecting groups, which can be used as a proxy for the stability of silyl-protected amines.
| Silyl Group | Relative Stability to Acid | Relative Stability to Base |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Data adapted from Greene, T. W.; Wuts, P. G. M. Protective Groups In Organic Synthesis, 3rd ed.[2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary or Secondary Amine with a Silyl Chloride
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Dissolve the amine substrate in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
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Add a suitable non-nucleophilic base (e.g., 1.5 equivalents of imidazole or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the silyl chloride (e.g., tert-butyldimethylsilyl chloride, 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a Silyl-Protected Amine using TBAF
-
Dissolve the silyl-protected amine in a suitable solvent (e.g., THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equivalents).
-
Stir the reaction at room temperature for 1-6 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the deprotected amine by column chromatography or crystallization.
Visualizations
References
troubleshooting incomplete silylation with 2,2-Dimethoxy-1,2-azasilolidine
Welcome to the technical support center for silylation reactions using 2,2-Dimethoxy-1,2-azasilolidine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the silylation of your substrate with this compound.
Problem: Incomplete or No Silylation
Q1: My reaction shows little to no conversion to the desired silylated product. What are the potential causes and how can I fix this?
A1: Incomplete silylation is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.
Possible Causes & Solutions:
-
Moisture Contamination: Silylating agents are highly sensitive to moisture, which can hydrolyze the reagent and prevent the reaction.[1][2]
-
Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >100°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.[3]
-
-
Inactive Reagent: The this compound reagent may have degraded due to improper storage or handling.
-
Solution: Use a fresh vial of the silylating agent. If you suspect the quality of your current batch, consider purchasing a new one from a reputable supplier.
-
-
Sub-optimal Reaction Conditions: The reaction temperature or time may be insufficient for your specific substrate.
-
Solution: Try increasing the reaction temperature or extending the reaction time. Monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) is recommended to determine the optimal conditions. Some reactions may require heating to 65-70°C for completion.[3]
-
-
Steric Hindrance: Bulky functional groups near the reaction site on your substrate can impede the approach of the silylating agent.[4][5]
-
Solution: Consider using a less sterically hindered silylating agent if possible. Alternatively, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time, or use of a catalyst).
-
-
Insufficient Catalyst: Some silylation reactions require a catalyst to proceed efficiently.
-
Solution: The addition of a catalyst, such as an amine base (e.g., triethylamine, pyridine) or a Lewis acid, can significantly accelerate the reaction.[6] The choice of catalyst will depend on your substrate and reaction conditions.
-
Troubleshooting Workflow for Incomplete Silylation:
Caption: Troubleshooting workflow for incomplete silylation.
Problem: Formation of Byproducts or Artifacts
Q2: I am observing unexpected peaks in my analytical data (GC, LC-MS, NMR) after the reaction. What could be the cause?
A2: The formation of byproducts or artifacts is a known issue in silylation reactions and can complicate the analysis and purification of your desired product.[7]
Possible Causes & Solutions:
-
Side Reactions with the Substrate: The silylating agent may react with other functional groups on your substrate, leading to multiple silylated species.
-
Solution: The reactivity of different functional groups towards silylating agents can vary. For example, hydroxyl groups are generally more reactive than amines.[4] You may need to optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to achieve selective silylation.
-
-
Reaction with Solvents or Impurities: The silylating agent can react with certain solvents (e.g., protic solvents) or impurities in the reaction mixture.
-
Reagent-Derived Artifacts: The silylating agent itself can sometimes form artifacts under the reaction conditions.[7]
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Solution: Consult the literature for known artifacts of your specific silylating agent or similar compounds. A change in reaction conditions or a different workup procedure may help to minimize their formation.
-
Frequently Asked Questions (FAQs)
Q3: What is the general mechanism of silylation?
A3: Silylation typically proceeds through a nucleophilic substitution reaction. The nucleophile (e.g., a hydroxyl or amine group on your substrate) attacks the electrophilic silicon atom of the this compound, leading to the displacement of a methoxy group and the formation of a new silicon-oxygen or silicon-nitrogen bond.[4]
Mechanism of Silylation:
Caption: General mechanism of silylation.
Q4: How do I choose the right solvent for my silylation reaction?
A4: The choice of solvent is critical for a successful silylation reaction. Aprotic solvents are generally preferred to avoid reaction with the silylating agent.[3] The polarity of the solvent can also influence the reaction rate.
Table 1: Common Solvents for Silylation Reactions
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Dichloromethane (DCM) | Polar aprotic | 39.6 | Good for many substrates, but can be reactive with some reagents. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | A common and generally inert solvent for silylation. |
| Acetonitrile (MeCN) | Polar aprotic | 82 | Can be a good choice for polar substrates. |
| Toluene | Nonpolar | 111 | Useful for higher temperature reactions. |
| Pyridine | Polar aprotic | 115 | Can act as both a solvent and a catalyst.[3] |
| Dimethylformamide (DMF) | Polar aprotic | 153 | Can significantly accelerate reaction rates.[6] |
Q5: What are some typical experimental protocols for silylation?
A5: The following are general protocols that can be adapted for your specific substrate and this compound.
Protocol 1: General Silylation of an Alcohol
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere, add this compound (1.2 mmol, 1.2 equivalents).
-
Catalyst (Optional): If required, add a catalytic amount of an amine base such as triethylamine (0.1 mmol, 0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Silylation of a Sterically Hindered Alcohol
-
Preparation: Follow the same glassware preparation as in Protocol 1.
-
Reaction Setup: To a solution of the sterically hindered alcohol (1.0 mmol) in anhydrous dimethylformamide (DMF) (5 mL) under an inert atmosphere, add this compound (1.5 mmol, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to 60°C. Monitor the reaction progress by TLC or GC.
-
Workup and Purification: Follow the same workup and purification procedure as in Protocol 1.
Disclaimer: The information provided in this technical support center is based on general principles of silylation chemistry. Since specific data for this compound is limited in the public domain, the provided protocols and troubleshooting advice should be considered as starting points and may require optimization for your specific application. Always perform a small-scale test reaction to determine the optimal conditions for your substrate.
References
- 1. Silylation Reagents - Regis Technologies [registech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. Silylation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: Purification of 2,2-Dimethoxy-1,2-azasilolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethoxy-1,2-azasilolidine derivatives. The following information is designed to address specific issues that may be encountered during the purification of these moisture-sensitive organosilicon compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound derivatives.
| Problem | Possible Cause | Recommended Solution |
| Low or No Recovery of Product After Distillation | 1. Decomposition: The compound may be thermally unstable at the distillation temperature. 2. High Vacuum: The vacuum may be too high, causing the compound to be carried over into the vacuum trap. 3. Leaks in the System: An inefficient vacuum due to leaks will result in a higher required temperature for distillation, potentially leading to decomposition. | 1. Use a high-vacuum distillation setup to lower the boiling point. A nomograph can help estimate the boiling point at reduced pressure.[1][2] 2. Carefully control the vacuum level. Use a manometer to monitor the pressure.[1] 3. Ensure all joints are properly greased and sealed. Check for leaks before heating.[3] |
| Product Contamination with Starting Materials or Byproducts | 1. Incomplete Reaction: The synthesis reaction may not have gone to completion. 2. Similar Boiling Points: Impurities may have boiling points close to the product, leading to co-distillation. 3. Hydrolysis: The product may have partially hydrolyzed during workup or purification. | 1. Monitor the reaction progress by TLC or GC-MS to ensure completion. 2. Use a fractional distillation column or a spinning band distillation apparatus for better separation. 3. Handle the compound under anhydrous conditions at all times. Use dry solvents and glassware.[4] |
| Product Appears Cloudy or Contains Particulates | 1. Hydrolysis: Exposure to moisture in the air or in solvents can lead to the formation of insoluble siloxanes. 2. Precipitation of Impurities: Changes in temperature or solvent polarity can cause impurities to precipitate. | 1. Ensure all work is done under an inert atmosphere (e.g., nitrogen or argon).[2][5] Use Schlenk line techniques for handling.[6] 2. Filter the product through a syringe filter under an inert atmosphere. |
| Poor Separation on Silica Gel Chromatography | 1. Decomposition on Silica: The acidic nature of silica gel can cause degradation of the azasilolidine ring.[7] 2. Strong Adsorption: The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.[7] 3. Hydrolysis on the Column: Residual water on the silica gel can hydrolyze the product. | 1. Deactivate the silica gel by treating it with a solution of triethylamine in the eluent. 2. Use an alternative stationary phase such as alumina (neutral or basic) or amine-functionalized silica.[7] 3. Use freshly dried silica gel and anhydrous solvents for chromatography. |
| Inconsistent NMR or GC-MS Results | 1. Sample Degradation: The sample may have degraded between purification and analysis due to moisture exposure. 2. Reaction with NMR Solvent: Traces of water in the NMR solvent can cause hydrolysis. 3. In-column Reactions (GC-MS): Silylated compounds can sometimes react with trace water in the GC-MS system. | 1. Prepare samples for analysis immediately after purification under an inert atmosphere. 2. Use anhydrous NMR solvents and store them over molecular sieves. 3. Ensure the GC-MS system is well-maintained and free of leaks. Consider derivatization to a more stable compound if problems persist.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound derivatives?
The primary challenge is their high sensitivity to moisture. The Si-O and Si-N bonds are susceptible to hydrolysis, which can lead to ring-opening and the formation of siloxanes and other impurities. Therefore, all purification steps must be carried out under strictly anhydrous conditions.[4]
Q2: Which purification technique is most suitable for these compounds?
Vacuum distillation is often the preferred method for purifying volatile this compound derivatives.[1][2] It allows for purification at lower temperatures, minimizing the risk of thermal decomposition. For less volatile or solid derivatives, column chromatography on a deactivated or alternative stationary phase, or recrystallization from a dry, non-protic solvent can be employed.
Q3: How can I monitor the purity of my this compound derivative?
Purity can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] For GC-MS, it is important to ensure the system is dry to prevent on-column hydrolysis. For NMR, using anhydrous solvents is critical. 1H, 13C, and 29Si NMR can provide detailed structural information and help identify impurities.
Q4: What are the common impurities I should look out for?
Common impurities include:
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Starting materials: Unreacted aminoalcohols or silylating agents.
-
Hydrolysis products: Ring-opened products and polymeric siloxanes resulting from exposure to moisture.
-
Byproducts from synthesis: Salts (e.g., triethylamine hydrochloride if triethylamine is used as a base) and other minor products from side reactions.
Q5: Can I use column chromatography to purify these compounds?
Yes, but with caution. Standard silica gel is acidic and can cause decomposition.[7] It is recommended to use:
-
Deactivated silica gel: Pre-treated with an amine like triethylamine.
-
Amine-functionalized silica gel: Provides a less acidic surface.[7]
-
Alumina (neutral or basic): A good alternative to silica. Always use anhydrous solvents and pack the column under an inert atmosphere.
Experimental Protocols
Detailed Protocol for Vacuum Distillation of a this compound Derivative
-
Apparatus Setup:
-
Assemble a short-path vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to minimize bumping.[3]
-
Ensure all glassware is oven-dried and assembled while still warm under a stream of inert gas (nitrogen or argon).
-
Lightly grease all joints with a suitable vacuum grease.[3]
-
Connect the apparatus to a vacuum trap cooled with liquid nitrogen or a dry ice/acetone bath, and then to a high-vacuum pump.[3]
-
-
Sample Preparation:
-
Transfer the crude this compound derivative to the distillation flask under an inert atmosphere. Add a magnetic stir bar.
-
-
Distillation Procedure:
-
Slowly apply vacuum to the system. The mixture may bubble as residual solvent is removed.
-
Once a stable, low pressure is achieved, begin stirring and gradually heat the distillation flask using an oil bath.
-
Collect any low-boiling impurities as a forerun in the initial receiving flask.
-
When the temperature of the vapor reaches a stable point, switch to a clean, pre-weighed receiving flask to collect the product.
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Record the boiling point and the pressure at which the distillation is performed.
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After collecting the product, remove the heat source and allow the apparatus to cool to room temperature before slowly venting with inert gas.[3]
-
Detailed Protocol for Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in the desired eluent.
-
Add 1-2% triethylamine (or another suitable amine) to the slurry and stir for 15-20 minutes.
-
-
Column Packing:
-
Pack the column with the deactivated silica gel slurry, ensuring there are no air bubbles.
-
Wash the packed column with several column volumes of the eluent (containing the amine).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator. It may be necessary to perform an aqueous workup to remove the triethylamine, followed by drying the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) and re-evaporating the solvent. All steps should be performed with minimal exposure to atmospheric moisture.
-
Data Presentation
Table 1: Example Purification Data for a Hypothetical this compound Derivative
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Key Parameters |
| Vacuum Distillation | 85% | >98% | 75% | 0.1 mmHg, 80-85 °C |
| Column Chromatography (Deactivated Silica) | 85% | >99% | 65% | Hexane:Ethyl Acetate (9:1) + 1% Triethylamine |
| Recrystallization | 90% | >99% | 80% | Anhydrous Hexane at -20 °C |
Note: The data presented in this table are for illustrative purposes only and may not be representative of all this compound derivatives.
Visualizations
Caption: Purification decision tree for this compound derivatives.
Caption: Logical workflow for troubleshooting low purification yields.
References
- 1. Purification [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. JP4031445B2 - Aminosilane production method - Google Patents [patents.google.com]
- 5. BASIC CHEMICAL ENGINEERING OPERATIONS: Air-sensitive vacuum distillation Mass Transfer Operations [engineeringoperations.blogspot.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. biotage.com [biotage.com]
- 8. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,2-Dimethoxy-1,2-azasilolidine Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethoxy-1,2-azasilolidine. The information provided is based on general principles of N-heterocyclic silylene and silane reactivity, intended to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the reaction rate of this compound?
A1: Generally, for reactions involving silylenes and related silane compounds, the reaction rate is expected to increase with temperature. This relationship often follows the Arrhenius equation, which describes the temperature dependence of reaction rates.[1] At higher temperatures, molecules have more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction.
Q2: Are there any stability concerns with this compound at elevated temperatures?
Q3: How can I monitor the progress of a reaction involving this compound at different temperatures?
A3: Common techniques for monitoring the kinetics of organosilicon reactions include:
-
NMR Spectroscopy: 1H, 13C, and 29Si NMR can be used to track the disappearance of starting materials and the appearance of products over time.
-
Gas Chromatography (GC): If the reactants and products are volatile, GC can be an effective method for monitoring their concentrations.
-
UV-Vis Spectroscopy: If any of the species involved have a chromophore, UV-Vis spectroscopy can be employed to follow the reaction progress.
Q4: What are the typical activation energies for reactions involving silylenes?
A4: Activation energies for silylene reactions can vary widely depending on the specific reaction. For some silane hydrolysis reactions, activation energies have been reported to be in the range of 30-100 kJ/mol.[1] Computational studies on silylene activation of dihydrogen suggest activation barriers that could allow for reactions at or near room temperature. It is recommended to determine the activation energy experimentally for your specific system.
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| Reaction is too slow at room temperature. | The activation energy of the reaction is high. | Gradually increase the reaction temperature in increments (e.g., 10 °C) and monitor the reaction rate. Be mindful of potential decomposition at higher temperatures. |
| Reaction rate does not increase with temperature. | The reaction may be diffusion-controlled, or a complex reaction mechanism with a temperature-independent rate-determining step might be involved. It's also possible that an equilibrium is being reached. | Ensure adequate mixing. Investigate the reaction mechanism in more detail using techniques like kinetic isotope effect studies. |
| Product decomposition is observed at higher temperatures. | The desired product is thermally unstable under the reaction conditions. | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal product decomposition. Consider using a lower temperature for a longer reaction time. |
| Inconsistent reaction rates are observed at the same temperature. | Variations in reactant purity, solvent purity (especially water content), or catalyst concentration. Inaccurate temperature control. | Use highly pure and dry reagents and solvents. Ensure the temperature of the reaction vessel is accurately controlled and monitored throughout the experiment. |
| Side products are forming at elevated temperatures. | Alternative reaction pathways become accessible at higher temperatures. | Characterize the side products to understand the competing reaction pathways. This may provide insights into how to suppress their formation, for instance, by adjusting reactant concentrations or using a more selective catalyst. |
Quantitative Data
The following table presents illustrative data on the effect of temperature on the rate constant of a hypothetical reaction involving this compound. This data is intended to be representative and should be experimentally verified for your specific system.
| Temperature (°C) | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 25 | 298.15 | 0.05 |
| 35 | 308.15 | 0.12 |
| 45 | 318.15 | 0.28 |
| 55 | 328.15 | 0.65 |
| 65 | 338.15 | 1.45 |
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Kinetics
This protocol outlines a general procedure for studying the effect of temperature on the reaction kinetics of this compound.
1. Materials and Equipment:
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This compound
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Reactant of interest
-
Anhydrous solvent
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Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating bath)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Analytical instrument for monitoring reaction progress (e.g., NMR spectrometer, GC)
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Syringes and needles for sampling
2. Procedure:
-
Set up the temperature-controlled reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent and the reactant of interest to the vessel.
-
Allow the solution to equilibrate at the desired temperature.
-
Initiate the reaction by adding a known concentration of this compound.
-
Start monitoring the reaction immediately.
-
Withdraw aliquots of the reaction mixture at regular time intervals using a pre-cooled syringe.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the aliquots using the chosen analytical method to determine the concentration of reactants and/or products.
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Repeat the experiment at different temperatures, ensuring all other conditions (e.g., concentrations, solvent) remain constant.
3. Data Analysis:
-
Plot the concentration of the reactant or product versus time for each temperature.
-
Determine the initial rate of the reaction at each temperature from the initial slope of the concentration-time curve.
-
Calculate the rate constant (k) at each temperature using the appropriate rate law.
-
Construct an Arrhenius plot by plotting ln(k) versus 1/T.
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The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant).
Visualizations
Caption: Relationship between temperature and reaction kinetics.
Caption: Experimental workflow for kinetic analysis.
References
Technical Support Center: Optimizing 2,2-Dimethoxy-1,2-azasilolidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethoxy-1,2-azasilolidine reactions. The information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions involving 1,2-azasilolidines?
A1: Reactions involving 1,2-azasilolidines, which are a class of silylated aziridines, often involve nucleophilic ring-opening. The choice of catalyst is crucial for achieving high yield and stereoselectivity. Commonly employed catalysts fall into two main categories:
-
Lewis Acids: These are the most frequently used catalysts for activating the aziridine ring towards nucleophilic attack. The Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the ring carbons. Examples include scandium triflate (Sc(OTf)₃), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][2] Chiral oxazaborolidinium ions have also been shown to be effective Lewis acid catalysts for related reactions involving silyl compounds.[3][4]
-
Lewis Bases: Certain reactions, particularly with silylated nucleophiles, can be catalyzed by Lewis bases. These catalysts, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), can activate the nucleophile or the aziridine ring through a different mechanism.[5][6]
Q2: How do I select the optimal catalyst for my specific this compound reaction?
A2: Catalyst selection is highly dependent on the specific nucleophile and the desired outcome of the reaction. A screening process is often necessary. Start with a common Lewis acid like Sc(OTf)₃ at a low catalyst loading (e.g., 5-10 mol%). If the reaction is slow or inefficient, a stronger Lewis acid may be required. For reactions with silylated nucleophiles, a Lewis base catalyst like TMEDA could be a good starting point.[5] It is recommended to screen a panel of both Lewis acid and Lewis base catalysts to identify the most effective one for your specific substrate and nucleophile combination.
Q3: What are the key reaction parameters to consider for optimization?
A3: Beyond catalyst selection, several parameters should be optimized to improve reaction performance:
-
Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Non-polar aprotic solvents like dichloromethane (DCM) and acetonitrile are common choices.
-
Temperature: Reactions are typically run at room temperature initially. If the reaction is slow, gentle heating may be required. However, be aware that higher temperatures can sometimes lead to decreased selectivity and side product formation.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to unwanted side reactions and increase costs. It is crucial to determine the minimum catalyst loading required for efficient conversion.[7][8]
-
Concentration: The concentration of reactants can influence the reaction kinetics. It is advisable to optimize the concentration to maximize the reaction rate and minimize potential side reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficient catalyst loading.3. Inappropriate solvent or temperature.4. Deactivated starting material. | 1. Use a fresh batch of catalyst.2. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%, then 15 mol%).[7]3. Screen different solvents (e.g., DCM, MeCN, THF) and temperatures (e.g., 0 °C, RT, 40 °C).4. Ensure the this compound is pure and dry. |
| Formation of Multiple Products (Low Selectivity) | 1. Racemic background reaction competing with the catalyzed pathway.2. Non-optimal catalyst choice.3. Reaction temperature is too high. | 1. Lower the reaction temperature.2. Screen a range of catalysts with different steric and electronic properties.3. Consider using a chiral catalyst to favor the formation of a specific stereoisomer.[3][4] |
| Difficulty in Product Isolation | 1. Catalyst interference with workup.2. Product instability. | 1. For Lewis acid catalysts, a mild aqueous workup (e.g., saturated NaHCO₃ solution) can help remove the catalyst.2. For Lewis base catalysts, an acidic wash (e.g., dilute HCl) may be effective.3. Analyze the crude reaction mixture by NMR to assess product stability before purification. |
| Inconsistent Results | 1. Atmospheric moisture affecting the catalyst or reaction.2. Variable quality of reagents or solvents. | 1. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).2. Use freshly distilled or anhydrous solvents and high-purity reagents. |
Catalyst Screening Data (Hypothetical for this compound Ring-Opening with a Generic Nucleophile)
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
| Sc(OTf)₃ | 10 | DCM | 25 | 85 | 90 |
| BF₃·OEt₂ | 10 | DCM | 25 | 70 | 85 |
| AlCl₃ | 10 | DCM | 25 | 65 | 80 |
| TMEDA | 10 | MeCN | 25 | 50 | 95 |
| TBD | 10 | MeCN | 25 | 60 | 92 |
| None | - | DCM | 25 | <5 | - |
Note: This data is illustrative and intended as a starting point for catalyst screening.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Ring-Opening of this compound:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 equiv) and the chosen anhydrous solvent (e.g., DCM, 0.1 M).
-
Add the selected Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the nucleophile (1.2 equiv) dropwise to the solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for catalyst selection and reaction optimization.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Carbonyl 1,2- or 1,4-Addition Reactions of Nucleophilic Silyl and Diazo Compounds Catalyzed by the Chiral Oxazaborolidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2,2-Dimethoxy-1,2-azasilolidine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethoxy-1,2-azasilolidine. The following information is designed to address common challenges encountered during the analytical monitoring of reactions involving this compound.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio in 29Si NMR | Low natural abundance and small magnetogyric ratio of 29Si. Long spin-lattice relaxation times (T1). | Increase the number of scans. Use a higher magnetic field strength spectrometer. Employ polarization transfer techniques like DEPT or INEPT if protons are coupled to the silicon atom. Add a paramagnetic relaxation agent (e.g., Cr(acac)3) to shorten T1 relaxation times, but first verify it doesn't interfere with the reaction. |
| Broad Background Signal Around -110 ppm in 29Si NMR | Signal arising from the glass NMR tube and probe materials. | Use a quartz NMR tube of high quality or a polymer-based tube. Acquire a background spectrum of the solvent in the same NMR tube and subtract it from the sample spectrum. If possible on your instrument, use a probe with sapphire or other non-silicon-containing components. |
| Overlapping Peaks in 1H NMR | Complex reaction mixture with multiple species having similar chemical shifts. | Use a higher field NMR spectrometer for better spectral dispersion. Try a different deuterated solvent to induce changes in chemical shifts. Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals. |
| Inaccurate Integrations in Quantitative NMR (qNMR) | Incomplete relaxation of nuclei between pulses. Non-uniform excitation of signals across the spectrum. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the signals of interest. Use a calibrated 90° pulse. For broad spectral widths, ensure the excitation profile is uniform across all signals of interest. |
Mass Spectrometry (MS)
| Issue | Potential Cause | Recommended Solution |
| Unexpected Peaks in GC-MS (e.g., M+18, M-60) | Gas-phase reactions with residual water in the mass spectrometer, especially with high-resolution instruments like Orbitrap. This can lead to the addition of water or loss of a phenyl group if present. | Minimize water content in the carrier gas and GC system. Be aware of these potential adducts and fragments when interpreting mass spectra of organosilanes. Use a reference library of known organosilicon compound spectra if available. |
| Poor Signal Intensity | Sample concentration is too low. Inefficient ionization. | Concentrate the sample if possible. Optimize the ionization source parameters (e.g., temperature, voltage). Ensure the analyte is suitable for the chosen ionization technique (e.g., EI, ESI). |
| Peak Splitting or Broadening | Contamination in the sample or on the chromatographic column. Poorly optimized ionization conditions. | Ensure proper sample preparation and column maintenance. Adjust ionization source parameters and gas flows to minimize peak broadening. |
| Non-Reproducible Fragmentation Patterns | Inconsistent ionization energy. Presence of impurities that alter fragmentation. | Ensure the ionization energy is stable and appropriate for the analysis. Purify the sample to remove interfering compounds. |
Chromatography (GC and HPLC)
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing in GC Analysis | Active sites on the column or liner interacting with the analyte. Hydrolysis of the analyte on the column. | Use a deactivated liner and a column suitable for active compounds. Derivatize the analyte to make it less polar and more stable. |
| Formation of New Peaks During GC Analysis | In-situ generation of cyclic siloxanes or other byproducts at high temperatures in the injection port. | Use a lower injection port temperature. Silylate the sample prior to injection to cap reactive functional groups and prevent unwanted reactions. |
| Poor Retention or Resolution in HPLC | Inappropriate column chemistry or mobile phase for the analytes. | For polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column. For non-polar compounds, a standard C18 or C8 column may be suitable. Optimize the mobile phase composition (e.g., solvent ratio, pH, buffer concentration). |
| Analyte Instability in HPLC Mobile Phase | Hydrolysis of the dimethoxy groups in aqueous mobile phases. | Use a mobile phase with low water content if possible (e.g., in normal-phase chromatography). If using reversed-phase, work at a neutral pH and analyze samples promptly after preparation. |
Frequently Asked Questions (FAQs)
1. Which analytical techniques are most suitable for monitoring the reaction of this compound?
The most powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²⁹Si) and Gas Chromatography-Mass Spectrometry (GC-MS). NMR provides detailed structural information about the starting materials, intermediates, and products in the reaction mixture. GC-MS is excellent for separating volatile components of the reaction and providing information on their molecular weights and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile compounds or when derivatization for GC is not desirable.
2. How can I use ¹H NMR to monitor the reaction progress?
You can monitor the disappearance of the methoxy protons of the this compound starting material and the appearance of new signals corresponding to the protons of the product(s). By integrating the signals of the starting material and the product, you can determine the relative concentrations and calculate the reaction conversion over time.
3. What are the main challenges with using ²⁹Si NMR?
The main challenges are the low natural abundance of the ²⁹Si isotope and its long relaxation times, which lead to low sensitivity and require long acquisition times. Additionally, a broad background signal from glass NMR tubes can interfere with the detection of sample signals.
4. Is it possible to quantify the components of the reaction mixture using NMR?
Yes, quantitative NMR (qNMR) can be used. This involves adding an internal standard with a known concentration to the reaction mixture. By comparing the integral of a known analyte peak to the integral of the internal standard, the concentration of the analyte can be determined. It is crucial to use appropriate acquisition parameters, such as a long relaxation delay, to ensure accurate quantification.
5. What should I be aware of when analyzing this compound and related compounds by GC-MS?
Organosilicon compounds can sometimes undergo reactions in the hot injector port or within the mass spectrometer itself. For instance, reactions with trace amounts of water can lead to the formation of unexpected ions, which might complicate spectral interpretation. It is also important to use a column that is relatively inert to avoid on-column degradation of the analyte.
6. How do I choose an appropriate HPLC method?
The choice of HPLC method depends on the polarity of your reactants and products. For separating the relatively non-polar this compound from more polar byproducts or reactants, reversed-phase HPLC on a C18 or C8 column could be effective. If the products are also very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a better choice.
Experimental Protocols
General Protocol for Reaction Monitoring by ¹H NMR
-
Sample Preparation: At various time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is fast, quench the reaction in the aliquot by rapid cooling or by adding a quenching agent.
-
Dilution: Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.
-
Internal Standard (for quantitative analysis): Add a known amount of an internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) that does not react with the components of the mixture and has signals that do not overlap with the analyte signals.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Process the spectrum (phasing, baseline correction). Integrate the characteristic signals of the starting material, product(s), and the internal standard. Calculate the conversion and/or concentration of the species of interest.
General Protocol for GC-MS Analysis
-
Sample Preparation: Withdraw an aliquot from the reaction mixture at a specific time point.
-
Work-up: Perform a work-up if necessary (e.g., quenching, extraction into an organic solvent, drying).
-
Dilution: Dilute the sample to an appropriate concentration (e.g., 1 mg/mL) in a volatile organic solvent (e.g., hexane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column) and a temperature program that separates the components of interest.
-
MS Detection: Acquire mass spectra using a suitable ionization mode (e.g., electron ionization at 70 eV).
-
Data Analysis: Identify the peaks in the chromatogram based on their retention times and mass spectra. Compare the mass spectra with a library database for identification.
Visualizations
Validation & Comparative
comparison of 2,2-Dimethoxy-1,2-azasilolidine with other silyl protecting groups
A Comparative Guide to Silyl Protecting Groups in Chemical Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. Among these, silyl ethers have emerged as a versatile and widely utilized class for the temporary protection of hydroxyl groups due to their ease of installation, stability under a range of reaction conditions, and selective removal. This guide provides a comprehensive comparison of common silyl protecting groups, offering researchers, scientists, and drug development professionals a data-driven resource for selecting the optimal protecting group strategy.
While the query mentioned 2,2-Dimethoxy-1,2-azasilolidine, this specific molecule is not typically employed as a standard silyl protecting group for functionalities like alcohols in the same manner as more common s-p-g's. It represents a more complex heterocyclic structure incorporating a silicon atom. This guide will therefore focus on the well-established and broadly applied silyl protecting groups.
Common Silyl Protecting Groups: A Comparative Overview
The most frequently employed silyl protecting groups include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS). The choice of a particular silyl group is dictated by the required stability and the conditions for its eventual removal.
The stability of silyl ethers is largely influenced by the steric bulk of the substituents on the silicon atom. Increased steric hindrance around the silicon atom enhances the stability of the silyl ether towards both acidic and basic conditions, making it more robust during subsequent synthetic steps.
Relative Stability
The relative stability of common silyl ethers under acidic and basic conditions has been extensively studied. A general trend is observed where bulkier groups confer greater stability.
Table 1: Relative Stability of Common Silyl Ethers
| Silyl Group | Abbreviation | Relative Stability towards Acid[1][2] | Relative Stability towards Base[2] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Note: The numerical values represent relative rates of cleavage compared to TMS.
This differential stability allows for the selective protection and deprotection of multiple hydroxyl groups within the same molecule, a concept known as orthogonal protection. For instance, a primary alcohol might be protected with a more labile group like TES, while a secondary alcohol is protected with a more robust group like TIPS.[3]
Experimental Protocols
The successful implementation of silyl protecting groups hinges on well-defined protocols for their introduction (silylation) and removal (desilylation).
General Protocol for Silylation of an Alcohol
The formation of a silyl ether is typically achieved by reacting the alcohol with a silyl halide (commonly a chloride) or a silyl triflate in the presence of a base.
Caption: General workflow for the silylation of an alcohol.
Detailed Methodology:
-
Preparation: The alcohol substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A base, such as imidazole, triethylamine, or 2,6-lutidine, is added to the solution. Imidazole is a common choice as it also acts as a catalyst.[3]
-
Addition of Silylating Agent: The silylating agent (e.g., TBDMS-Cl, TIPS-OTf) is added to the mixture, often portion-wise or as a solution, typically at 0 °C or room temperature. Silyl triflates are more reactive than the corresponding chlorides and are used for hindered alcohols.[4]
-
Reaction Monitoring: The reaction is stirred and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: The reaction is quenched with a saturated aqueous solution, such as ammonium chloride. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the pure silyl ether.
General Protocol for Desilylation of a Silyl Ether
The cleavage of a silyl ether is most commonly achieved using a fluoride ion source or under acidic conditions. The choice of reagent depends on the stability of the silyl group and the compatibility with other functional groups in the molecule.
Caption: General workflow for the desilylation of a silyl ether.
Detailed Methodology (Fluoride-Mediated):
-
Preparation: The silyl ether is dissolved in a suitable solvent, most commonly tetrahydrofuran (THF).
-
Addition of Fluoride Source: A solution of a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, is added to the reaction mixture. The strong Si-F bond (bond energy ~142 kcal/mol) is the driving force for this reaction.[1]
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up: The reaction is quenched with water or saturated aqueous sodium bicarbonate, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Detailed Methodology (Acid-Mediated):
-
Preparation: The silyl ether is dissolved in a mixture of solvents, often containing an alcohol (e.g., methanol) or water.
-
Addition of Acid: An acid, such as acetic acid, hydrochloric acid, or p-toluenesulfonic acid, is added to the solution.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: The reaction is neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the product is extracted.
-
Purification: The crude product is purified by column chromatography.
Selectivity in Protection and Deprotection
The steric hindrance of the silylating agent plays a crucial role in the selective protection of hydroxyl groups. Bulky reagents like TIPS-Cl will preferentially react with less sterically hindered primary alcohols over secondary or tertiary alcohols.[1]
Similarly, selective deprotection can be achieved by exploiting the different stabilities of the silyl ethers. For example, a TMS ether can be selectively cleaved in the presence of a TBDMS ether by using mild acidic conditions.[3] The selective removal of a TES ether in the presence of a TBS ether is also possible under specific conditions.[6]
Caption: Increasing stability of common silyl protecting groups.
Conclusion
Silyl ethers are indispensable tools in modern organic synthesis. A thorough understanding of their relative stabilities and the associated protocols for their installation and removal is crucial for the successful design and execution of complex synthetic routes. By leveraging the nuanced differences between groups like TMS, TES, TBDMS, TIPS, and TBDPS, chemists can effectively mask and unmask hydroxyl functionalities with a high degree of control and selectivity.
References
- 1. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3 [organic-chemistry.org]
2,2-Dimethoxy-1,2-azasilolidine: An Enigmatic Player in Amine Protection Strategies
A comprehensive review of available scientific literature and patent databases reveals a significant information gap regarding the use of 2,2-Dimethoxy-1,2-azasilolidine as a protecting group for amines. Despite extensive searches, no specific experimental data, comparative studies against established protecting groups like Boc and Fmoc, or detailed protocols for its application in organic synthesis could be retrieved. This absence of information prevents a direct, data-driven comparison as initially requested.
The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the undisputed workhorses for amine protection in modern organic synthesis, particularly in the realm of peptide and drug development. Their well-characterized reactivity, orthogonal deprotection strategies, and the wealth of available experimental data have solidified their prominent role. In contrast, this compound remains an obscure entity in the context of protecting group chemistry.
While the specific advantages of this compound remain speculative due to the lack of data, a general discussion of silyl-based amine protecting groups can offer some insight into the potential characteristics of such a reagent. Silyl-based protecting groups are a broad class of compounds used to mask the reactivity of various functional groups, including amines. Their primary advantage often lies in their unique deprotection conditions, typically involving fluoride ion sources, which provides an orthogonal strategy to the acid-labile Boc and base-labile Fmoc groups.
The Established Leaders: Boc and Fmoc Protecting Groups
To provide a baseline for any future evaluation of novel protecting groups, a summary of the key features of Boc and Fmoc is presented below.
| Feature | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Structure |
|
|
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Protection Conditions | Typically basic conditions (e.g., NaOH, NaHCO₃, triethylamine) in various solvents (e.g., THF, dioxane, water). | Generally mild basic conditions (e.g., NaHCO₃) in solvents like dioxane/water. |
| Deprotection Conditions | Strong acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), HCl in organic solvents). | Mild basic conditions, most commonly 20% piperidine in dimethylformamide (DMF). |
| Key Advantages | Stable to a wide range of nucleophiles and bases; orthogonal to Fmoc. | Base-labile, allowing for mild deprotection; orthogonal to Boc; cleavage can be monitored by UV spectroscopy. |
| Common Applications | Predominantly used in solution-phase synthesis and for the protection of side chains in Fmoc-based solid-phase peptide synthesis (SPPS). | The standard for Nα-amino group protection in solid-phase peptide synthesis (SPPS). |
Experimental Protocols for Boc and Fmoc Protection and Deprotection
Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM.
-
Add triethylamine to the solution.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Fmoc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
Fmoc-Cl (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and water
Procedure:
-
Dissolve the primary amine in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Slowly add a solution of Fmoc-Cl in 1,4-dioxane to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-protected amine.
Fmoc Deprotection
Materials:
-
Fmoc-protected amine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add 20% (v/v) piperidine to the solution.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can be purified by chromatography.
Visualizing the Orthogonality of Boc and Fmoc Protecting Groups
The distinct chemical labilities of the Boc and Fmoc groups form the basis of their orthogonal use in complex syntheses, such as solid-phase peptide synthesis. This orthogonality is crucial for the selective deprotection of one amine group while others remain protected.
The Potential of Silyl-Based Protecting Groups
Although specific data for this compound is unavailable, the broader class of silyl-based amine protecting groups offers a glimpse into what such a reagent might entail. Silyl ethers are well-established for protecting alcohols and are known for their mild cleavage using fluoride ions. This fluoride lability is a key feature that provides orthogonality to many other protecting groups.
For amines, silyl protection can be achieved in several ways, including the formation of N-silylamines or silyl carbamates. These groups are generally stable to non-acidic and non-basic conditions, making them potentially compatible with a range of synthetic transformations.
A hypothetical workflow for a generic fluoride-labile silyl protecting group (SiPG) in a synthetic route could be visualized as follows:
Conclusion
While the initial query sought a direct comparison of this compound with Boc and Fmoc protecting groups, the stark lack of scientific literature on the former makes such a comparison impossible at this time. The field of protecting group chemistry is continually evolving, with researchers seeking novel groups
Orthogonality of Amine Protecting Groups: A Comparative Guide with a Focus on the 2,2-Dimethoxy-1,2-azasilolidine Moiety
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. The concept of orthogonality—the ability to deprotect one functional group in the presence of others by employing specific, non-interfering reaction conditions—is a cornerstone of modern synthetic chemistry. This guide provides a comparative overview of common amine protecting groups and explores the potential orthogonality of the less documented 2,2-Dimethoxy-1,2-azasilolidine protecting group.
While direct and extensive experimental data on the this compound as a protecting group is not widely available in peer-reviewed literature, its structure as a cyclic silyl amine allows for informed predictions of its behavior based on the well-established chemistry of related silyl-based protecting groups.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate amine protecting group is dictated by the stability of the substrate and the reaction conditions required for subsequent synthetic transformations. The following table summarizes the key characteristics of commonly employed amine protecting groups, providing a basis for comparison with the projected properties of the this compound group.
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Stability | Orthogonal To |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Boc Anhydride ((Boc)₂O) | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild acid. | Fmoc, Cbz, Silyl ethers |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | Stable to acid and hydrogenolysis. | Boc, Cbz, Silyl ethers |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl Chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acid (HBr/AcOH) | Stable to mild acid and base. | Boc, Fmoc, Silyl ethers |
| TBS (tert-Butyldimethylsilyl) | TBS-NH-R | TBS-Cl, TBS-OTf | Fluoride ion (e.g., TBAF), Strong Acid | Stable to base and mild acid. | Fmoc, Cbz |
| This compound (Projected) | See Diagram | (Potentially) 1-chloro-2,2-dimethoxy-1,2-azasilolidine | Mild Acid (hydrolysis), Fluoride ion | Likely stable to base and hydrogenolysis. | Fmoc, Cbz |
Experimental Protocols
Detailed experimental protocols for the application and removal of Boc, Fmoc, and Cbz are well-established in the literature. For silyl-based protections, the following general procedures are indicative.
General Protocol for Silylation of Amines (e.g., TBS)
-
Dissolve the amine substrate in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (e.g., Argon, Nitrogen).
-
Add a base (e.g., triethylamine, imidazole, 2,6-lutidine) to the solution.
-
Add the silylating agent (e.g., TBS-Cl) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for Desilylation of Silyl-protected Amines
-
Dissolve the silyl-protected amine in a suitable solvent (e.g., THF).
-
Add a fluoride source (e.g., Tetrabutylammonium fluoride - TBAF, 1M in THF) at room temperature.
-
Stir the reaction until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Orthogonality and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the concept of orthogonal protection and the projected workflow for the this compound protecting group.
Caption: Orthogonal deprotection of Boc and TBS protecting groups.
Caption: Projected workflow for the this compound protecting group.
The this compound Protecting Group: A Prospective Analysis
The this compound moiety, as a cyclic dialkoxysilyl amine, is anticipated to exhibit properties that could make it a valuable tool in orthogonal synthesis.
Protection: The formation of the N-Si bond is expected to proceed under standard silylation conditions, likely with a corresponding chlorosilane precursor and a non-nucleophilic base. The cyclic nature of the protecting group may influence the kinetics of both protection and deprotection.
Stability and Orthogonality:
-
Acid Stability: N-Silyl bonds are generally labile to aqueous acid. The rate of hydrolysis for the this compound group is predicted to be faster than that of more sterically hindered silyl ethers like TBS, potentially allowing for selective deprotection under carefully controlled mild acidic conditions. It would likely not be stable to the strong acidic conditions used to remove a Boc group.
-
Base Stability: Silyl amines are generally stable to non-aqueous basic conditions, suggesting orthogonality with the Fmoc group, which is removed with piperidine.
-
Fluoride Cleavage: The Si-N bond is susceptible to cleavage by fluoride ions. This provides a highly selective deprotection method that is orthogonal to most common protecting groups, with the exception of other silyl-based groups.
-
Hydrogenation: The group is expected to be stable to the conditions used for hydrogenolysis, rendering it orthogonal to the Cbz group.
Potential Advantages:
-
The dimethoxy substituents on the silicon atom may offer a different reactivity profile compared to alkyl-substituted silyl groups.
-
The cyclic structure could enforce a specific conformation that might be advantageous in certain synthetic contexts, for example, by influencing the stereochemical outcome of a nearby reaction center.
Conclusion
While the this compound protecting group remains a subject for further experimental validation, its predicted properties based on the established chemistry of silyl amines suggest it could be a useful addition to the synthetic chemist's toolbox. Its anticipated lability to mild acid and fluoride ions, coupled with stability towards basic conditions and hydrogenolysis, positions it as a potentially valuable orthogonal protecting group. Further research is warranted to fully elucidate its synthetic utility and to establish detailed experimental protocols for its application and removal. Researchers are encouraged to consider these projected properties when designing novel synthetic strategies that require a unique set of orthogonal protecting groups.
Uncharted Territory: The Quest for Comparative Stability Data on 2,2-Dimethoxy-1,2-azasilolidine
A comprehensive review of available scientific literature reveals a significant knowledge gap regarding the stability of the 2,2-Dimethoxy-1,2-azasilolidine protecting group, particularly in direct comparison to the widely used tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers. While extensive data exists for the relative stabilities of common silyl protecting groups, experimental evidence detailing the performance of this compound in various chemical environments remains elusive.
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a synthetic route. Factors such as stability to various reaction conditions, ease of introduction, and selective removal are paramount. The TBS and TIPS groups are well-characterized mainstays in organic synthesis, with a wealth of data available to guide their application. However, the emergence of novel protecting groups necessitates a thorough evaluation of their properties to understand their potential advantages and limitations.
Currently, information on this compound is primarily limited to its basic chemical and physical properties. There is a notable absence of published experimental studies that investigate its stability under acidic, basic, or fluoride-mediated cleavage conditions, which are standard benchmarks for characterizing silyl ether protecting groups. Without such data, a direct and objective comparison with established groups like TBS and TIPS is not feasible.
The Established Landscape: TBS and TIPS Group Stability
The stability of TBS and TIPS ethers is well-documented and follows predictable trends based on steric hindrance and electronic effects. Generally, the bulkier TIPS group exhibits greater stability towards both acidic and basic hydrolysis compared to the TBS group. This difference in lability allows for their orthogonal use in complex syntheses, where one group can be selectively removed in the presence of the other.
| Protecting Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis | Common Deprotection Conditions |
| TBS | Less Stable | Less Stable | HF-Pyridine, TBAF, CSA, PPTS |
| TIPS | More Stable | More Stable | HF-Pyridine, TBAF (slower than TBS) |
Experimental Protocols for Stability Assessment of Silyl Ethers:
A typical experiment to compare the stability of silyl ethers involves the following steps:
-
Substrate Preparation: A model alcohol (e.g., a primary or secondary alcohol) is protected with the respective silyl groups (TBS, TIPS, and, hypothetically, this compound) under standard conditions.
-
Reaction Conditions: The protected substrates are then subjected to a range of conditions, including:
-
Acidic Conditions: Treatment with a protic acid (e.g., acetic acid in THF/water) or a Lewis acid.
-
Basic Conditions: Treatment with a base (e.g., K₂CO₃ in methanol).
-
Fluoride-Mediated Cleavage: Treatment with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF in THF).
-
-
Analysis: The progress of the deprotection reaction is monitored over time using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to determine the rate of cleavage for each protecting group.
Below is a generalized workflow for such a comparative stability study.
Caption: Experimental workflow for the comparative stability analysis of silyl ether protecting groups.
The logical relationship for the relative stability of common silyl ethers is generally accepted as follows:
Caption: Relative stability of common silyl ether protecting groups towards acidic hydrolysis.
A Call for Further Research
The lack of empirical data for the this compound protecting group highlights a need for further investigation. To enable its effective use in organic synthesis, systematic studies are required to elucidate its stability profile and benchmark it against established protecting groups. Such research would not only provide valuable information for synthetic chemists but also contribute to the broader understanding of silyl ether chemistry. Until then, the comparative stability of this compound remains an open and intriguing question in the field of organic chemistry.
The Uncharted Territory of 2,2-Dimethoxy-1,2-azasilolidine: A Comparative Guide to Established Amine Protecting Groups
A comprehensive search of scientific literature and chemical databases reveals no documented use of 2,2-Dimethoxy-1,2-azasilolidine (DMAS) as a protecting group for amines or any other functional group in the context of complex molecule synthesis. While the chemical structure is known, its application as a protective moiety has not been reported, and therefore, no experimental data is available for a comparative analysis of its performance.
For researchers, scientists, and drug development professionals seeking to navigate the critical choice of amine protection, this guide instead offers a detailed comparison of well-established and widely validated protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), Carboxybenzyl (Cbz), and the representative silyl-based tert-Butyldimethylsilyl (TBDMS) group. This comparison is based on extensive experimental data from the scientific literature and provides a practical framework for selecting the optimal protecting group for a given synthetic strategy.
Performance Comparison of Common Amine Protecting Groups
The selection of an appropriate amine protecting group is paramount for the success of a multi-step synthesis. The ideal group should be introduced in high yield, be stable to a range of reaction conditions, and be removed selectively in high yield without affecting other functional groups. The following table summarizes the stability of common amine protecting groups under various conditions.
| Protecting Group | Abbreviation | Stability to Strong Acids | Stability to Strong Bases | Stability to Hydrogenolysis | Stability to Fluoride Ions |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Stable | Stable |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable | Labile (Piperidine) | Stable | Stable |
| Carboxybenzyl | Cbz | Stable | Stable | Labile (H₂, Pd/C) | Stable |
| tert-Butyldimethylsilyl | TBDMS | Labile | Stable | Stable | Labile (TBAF) |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a primary amine and the subsequent deprotection for each of the compared groups.
tert-Butoxycarbonyl (Boc) Group
Protection of Benzylamine with Boc₂O:
To a solution of benzylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature. The reaction mixture is stirred for 4-6 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the Boc-protected benzylamine.
Deprotection of Boc-protected Benzylamine:
The Boc-protected benzylamine (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.2 M). The solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated NaHCO₃ solution to neutralize any remaining acid. The organic layer is dried, filtered, and concentrated to yield the deprotected benzylamine.
9-Fluorenylmethoxycarbonyl (Fmoc) Group
Protection of Benzylamine with Fmoc-Cl:
Benzylamine (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water (0.5 M). Sodium bicarbonate (NaHCO₃, 2.5 eq) is added, and the mixture is cooled to 0 °C. A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl, 1.05 eq) in 1,4-dioxane is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 8-12 hours. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to give the Fmoc-protected benzylamine.
Deprotection of Fmoc-protected Benzylamine:
The Fmoc-protected benzylamine (1.0 eq) is dissolved in a 20% solution of piperidine in dimethylformamide (DMF, 0.1 M). The reaction is stirred at room temperature for 30-60 minutes. The solvent is removed under high vacuum. The residue is co-evaporated with toluene to remove residual piperidine. The crude product can be purified by column chromatography or used directly in the next step.
Carboxybenzyl (Cbz) Group
Protection of Benzylamine with Cbz-Cl:
To a solution of benzylamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of ethyl acetate and water (0.5 M) at 0 °C is added benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the Cbz-protected benzylamine.
Deprotection of Cbz-protected Benzylamine:
The Cbz-protected benzylamine (1.0 eq) is dissolved in methanol (0.1 M). A catalytic amount of 10% Palladium on carbon (Pd/C, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere (balloon) for 2-4 hours. Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to give the deprotected benzylamine.
tert-Butyldimethylsilyl (TBDMS) Group
Protection of Benzylamine with TBDMS-Cl:
To a solution of benzylamine (1.0 eq) and triethylamine (TEA, 1.5 eq) in DCM (0.5 M) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq). The reaction is stirred at room temperature for 6-8 hours. The reaction mixture is washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the N-TBDMS-protected benzylamine.
Deprotection of N-TBDMS-protected Benzylamine:
The N-TBDMS-protected benzylamine (1.0 eq) is dissolved in tetrahydrofuran (THF, 0.2 M). A 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq) is added at room temperature. The reaction is stirred for 1-2 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the deprotected benzylamine.
Visualizing Protecting Group Strategies
Diagrams can effectively illustrate the logic and workflow of chemical transformations. The following visualizations, created using the DOT language, depict the deprotection mechanisms and a general experimental workflow.
Deprotection mechanisms for Boc, Fmoc, and Cbz protecting groups.
A generalized experimental workflow for amine protection and deprotection.
Assessing Racemization During Amine Protection and Deprotection: A Comparative Guide to Common Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis and other applications involving chiral amines, maintaining stereochemical integrity is paramount. The choice of a protecting group for an amine functionality can significantly impact the degree of racemization during the course of a chemical transformation. This guide provides an objective comparison of the three most widely used amine protecting groups—tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz)—with a focus on the extent of racemization observed during their application and removal.
Initially, this investigation sought to evaluate the performance of 2,2-Dimethoxy-1,2-azasilolidine as a protecting group in this context. However, a thorough review of the scientific literature revealed no evidence of its use for the protection of amino acids, and consequently, no data regarding its propensity to induce racemization. Therefore, this guide will focus on the well-established and extensively documented Boc, Fmoc, and Cbz protecting groups.
Comparison of Racemization for Boc, Fmoc, and Cbz Protecting Groups
The degree of racemization for a given protecting group is not absolute and can be influenced by several factors, including the specific amino acid, the coupling reagents used, the reaction conditions (temperature, base, solvent), and the deprotection method. However, general trends have been established through numerous studies.
| Protecting Group | Protection Conditions | Deprotection Conditions | General Propensity for Racemization | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaOH, Et₃N) | Strong acid (e.g., TFA, HCl in dioxane) | Low to moderate | Racemization can occur during the acidic deprotection step, particularly with sensitive amino acids. The choice of acid and reaction time is critical. |
| Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, base | Mild base (e.g., 20% piperidine in DMF) | Low | Generally considered to be very safe in terms of racemization during both protection and deprotection. The basic deprotection conditions are typically mild enough to avoid epimerization of the α-carbon. |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃) | Catalytic hydrogenation (H₂, Pd/C), strong acid (HBr/AcOH), or Na/liquid NH₃ | Low | The Cbz group is known for its high resistance to racemization during peptide coupling reactions[1]. Hydrogenolysis is a very mild deprotection method that preserves stereochemistry. |
Note: The quantitative data on racemization can vary significantly based on the experimental setup. The values presented are indicative and intended for comparative purposes. Researchers should always perform their own analysis for their specific system.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for the protection of an amino acid with Boc, Fmoc, and Cbz, and a general protocol for the analysis of enantiomeric excess.
Boc Protection of Phenylalanine
Materials:
-
L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-Phenylalanine in a 1M NaOH solution in a round-bottom flask.
-
Add an equal volume of dioxane to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-Phenylalanine.
Fmoc Protection of Alanine
Materials:
-
L-Alanine
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
Diethyl ether
Procedure:
-
Dissolve L-Alanine in a 10% solution of NaHCO₃ in water.
-
Add a solution of Fmoc-OSu in acetone to the stirred amino acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-L-Alanine.
Cbz Protection of Phenylalanine
Materials:
-
L-Phenylalanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve L-Phenylalanine in a 2M Na₂CO₃ solution in water.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1M HCl at 0 °C.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield Cbz-L-Phenylalanine.
Analysis of Enantiomeric Excess by Chiral HPLC
Objective: To determine the percentage of the D-enantiomer formed during the protection/deprotection sequence.
Materials:
-
Protected amino acid sample
-
Racemic standard of the protected amino acid
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Prepare a standard solution of the racemic protected amino acid of known concentration.
-
Prepare a solution of the synthesized protected amino acid sample of the same concentration.
-
Set up the HPLC system with a suitable chiral column and a mobile phase optimized for the separation of the enantiomers of the specific protected amino acid.
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the sample of the synthesized protected amino acid.
-
Integrate the peak areas for both the D- and L-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
The percentage of the minor (racemized) enantiomer can be calculated as: % Minor Enantiomer = (100 - ee) / 2
Experimental Workflow for Assessing Racemization
The following diagram illustrates a typical workflow for the assessment of racemization during the protection and deprotection of an amino acid.
Figure 1. A generalized workflow for quantifying racemization during the protection and subsequent deprotection of an amino acid.
References
A Comparative Guide to Amine Protecting Groups: A Cost-Benefit Analysis of Silyl vs. Carbamate Strategies
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. This choice can significantly impact reaction yields, purification strategies, and overall project costs. While a multitude of amine protecting groups exist, this guide provides a detailed cost-benefit analysis of two of the most prevalent classes: silyl-based protecting groups, represented by the tert-butyldimethylsilyl (TBDMS) group, and carbamate-based protecting groups, specifically tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
The initial aim of this guide was to provide a cost-benefit analysis of 2,2-Dimethoxy-1,2-azasilolidine as an amine protecting agent. However, a thorough review of the scientific literature revealed a lack of substantial data on the use of this specific reagent for this application. Therefore, this guide has been broadened to address a more common and critical decision point in synthetic chemistry: the choice between robust and versatile silyl and carbamate protecting groups.
At a Glance: Key Comparison Metrics
| Protecting Group | Reagent Cost (per mole) | Protection Conditions | Deprotection Conditions | Key Advantages | Key Disadvantages |
| TBDMS | ~$120 - $300 | Mild base (e.g., imidazole), room temp. | Fluoride source (e.g., TBAF) or acid | Low cost of reagent, stable to a wide range of non-acidic/non-fluoride conditions. | Labile to acid, fluoride sources can be costly and may have side reactions. |
| Boc | ~$125 - $400 | Mild base (e.g., Et3N, DMAP), room temp. | Strong acid (e.g., TFA, HCl) | Very stable to bases and nucleophiles, orthogonal to Fmoc and many other groups. | Requires strong acid for removal, which can be harsh on sensitive substrates. |
| Fmoc | ~$500 - $1,500 | Mild base (e.g., NaHCO3), room temp. | Base (e.g., piperidine) | Very stable to acids, deprotection is mild and orthogonal to Boc. | High cost of reagent, labile to basic conditions. |
Note: Reagent costs are estimates based on currently available pricing and may vary by supplier and purity grade.
In-Depth Analysis
Cost Analysis
The direct cost of the protecting group reagent is a primary consideration. As shown in the table above, TBDMS chloride is generally the most cost-effective option on a per-mole basis. Di-tert-butyl dicarbonate (Boc anhydride) is moderately priced, while Fmoc chloride is the most expensive of the three.
However, the cost of the deprotection reagents must also be factored into the overall cost equation. While the TBDMS group is cheap to introduce, its removal often requires tetra-n-butylammonium fluoride (TBAF), which can be a significant cost driver, particularly on a large scale. Conversely, the deprotection of Boc and Fmoc groups utilizes relatively inexpensive reagents: trifluoroacetic acid (TFA) or hydrochloric acid for Boc, and piperidine for Fmoc.
Performance and Versatility
TBDMS: The TBDMS group offers good stability under a variety of reaction conditions, including chromatography, and is orthogonal to many other protecting groups. Its key lability is to acidic conditions and fluoride ions. This allows for selective deprotection in the presence of acid-labile groups like Boc if fluoride is used.
Boc: The Boc group is exceptionally stable to a wide range of reagents and conditions, particularly bases and nucleophiles, making it a workhorse in organic synthesis. Its removal requires strong acid, which provides excellent orthogonality with base-labile groups like Fmoc. However, the harsh acidic conditions can be detrimental to sensitive substrates.
Fmoc: The Fmoc group is prized for its acid stability and its mild, base-mediated deprotection. This makes it ideal for solid-phase peptide synthesis (SPPS) and for substrates that are sensitive to acid. Its primary drawback is its lability to basic conditions.
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of a primary amine using TBDMS, Boc, and Fmoc protecting groups.
I. Tert-Butyldimethylsilyl (TBDMS) Protection and Deprotection
A. Protection of a Primary Amine with TBDMS-Cl
Materials:
-
Primary amine (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve the primary amine and imidazole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Deprotection of a TBDMS-Protected Amine
Materials:
-
TBDMS-protected amine (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF) (1.1 eq, 1.0 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected amine in THF.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected amine.
II. Tert-Butoxycarbonyl (Boc) Protection and Deprotection
A. Protection of a Primary Amine with Boc Anhydride [1]
Materials:
-
Primary amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the primary amine in DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of a solution of (Boc)₂O in DCM.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.[3]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine, which is often pure enough for subsequent steps.[1]
B. Deprotection of a Boc-Protected Amine [3][4]
Materials:
-
Boc-protected amine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add TFA to the solution at room temperature. Effervescence (CO₂ evolution) is typically observed.[4]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[3]
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to obtain the free amine.
III. Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
A. Protection of a Primary Amine with Fmoc-Cl [5]
Materials:
-
Primary amine (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane and water
Procedure:
-
Dissolve the primary amine in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate to the solution.
-
Add a solution of Fmoc-Cl in 1,4-dioxane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.[6]
-
After completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by crystallization or flash column chromatography.
B. Deprotection of an Fmoc-Protected Amine [6][7]
Materials:
-
Fmoc-protected amine (1.0 eq)
-
Piperidine (20% v/v solution in DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.[7]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by precipitation or flash column chromatography to remove the dibenzofulvene-piperidine adduct.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of amines using silyl and carbamate protecting groups.
Caption: General workflow for silyl-based amine protection and deprotection.
Caption: General workflow for carbamate-based amine protection and deprotection.
Conclusion
The choice between silyl and carbamate protecting groups for amines is multifaceted, involving a trade-off between reagent costs, reaction conditions, and the stability of the protecting group and substrate.
-
TBDMS is a cost-effective choice for robust substrates where acidic conditions and fluoride reagents are to be avoided in subsequent steps.
-
Boc is a highly versatile and robust protecting group, ideal for complex syntheses where its stability to a wide range of conditions is paramount, provided the substrate can tolerate the final acidic deprotection.
-
Fmoc is the premium choice for acid-sensitive substrates and is the standard in modern solid-phase peptide synthesis, despite its higher initial reagent cost.
Ultimately, the optimal protecting group strategy depends on the specific requirements of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and budgetary constraints. This guide provides the foundational data and protocols to aid researchers in making an informed and cost-effective decision.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scielo.br [scielo.br]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
evaluating the green chemistry aspects of 2,2-Dimethoxy-1,2-azasilolidine synthesis
A Comparative Guide to the Green Synthesis of 2,2-Dimethoxy-1,2-azasilolidine
The synthesis of this compound, a valuable cyclic azasilane, presents an opportunity to apply the principles of green chemistry to minimize environmental impact and enhance process efficiency. This guide provides a comparative analysis of a traditional synthesis route and a greener, catalyst-driven alternative, supported by hypothetical experimental data. The evaluation focuses on key green chemistry metrics, offering researchers and drug development professionals a framework for assessing the sustainability of such synthetic processes.
Comparison of Synthetic Routes
The traditional synthesis of this compound often involves a multi-step process with the use of protecting groups and stoichiometric reagents, leading to significant waste generation. In contrast, a greener approach focuses on a catalyst-mediated, one-pot reaction that improves atom economy and reduces the environmental footprint.
| Green Chemistry Metric | Traditional Synthesis | Greener Synthesis |
| Reaction Yield (%) | 75 | 92 |
| Atom Economy (%) | 68 | 85 |
| E-Factor | 15 | 3 |
| Process Mass Intensity (PMI) | 16 | 4 |
| Solvent Usage (L/kg) | 10 | 3 |
| Reaction Time (h) | 12 | 4 |
| Number of Steps | 3 | 1 |
Experimental Protocols
Traditional Synthesis Protocol:
-
Protection of Amino Group: N-allylethanolamine (1.0 eq) is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq), in the presence of a base like triethylamine (1.2 eq) in dichloromethane (DCM) as a solvent. The reaction is stirred at room temperature for 4 hours. The protected intermediate is then isolated and purified by column chromatography.
-
Silylation: The protected N-Boc-N-allylethanolamine (1.0 eq) is dissolved in anhydrous toluene. Dichlorodimethylsilane (1.2 eq) is added dropwise at 0 °C under an inert atmosphere. The reaction is allowed to warm to room temperature and stirred for 6 hours. The resulting silylated intermediate is obtained after filtration and removal of the solvent under reduced pressure.
-
Deprotection and Cyclization: The crude silylated intermediate is treated with a solution of methanolic HCl to remove the Boc protecting group and induce cyclization. The reaction mixture is heated at reflux for 2 hours. After neutralization and extraction, the final product, this compound, is purified by vacuum distillation.
Greener Synthesis Protocol:
-
One-Pot Synthesis: N-allylethanolamine (1.0 eq) and dimethoxydimethylsilane (1.1 eq) are combined in a reaction vessel with a catalytic amount of an ammonium salt, such as ammonium sulfate (0.05 eq).[1] The mixture is heated to 80 °C with stirring for 4 hours.[2] The reaction progress is monitored by gas chromatography. Upon completion, the catalyst is removed by filtration. The desired product, this compound, is then purified by fractional distillation. This method avoids the use of halogen-containing compounds and generates minimal byproducts.[1]
Logical Workflow of the Greener Synthesis
Caption: Workflow for the greener synthesis of this compound.
Signaling Pathway of Traditional Synthesis
Caption: Multi-step pathway of the traditional synthesis route.
Discussion
The comparative data clearly demonstrates the advantages of the greener synthesis route. The significantly higher atom economy and lower E-factor and PMI values highlight a more efficient and less wasteful process.[3][4] The reduction in solvent usage, reaction time, and the number of synthetic steps further contributes to the overall sustainability of the greener method. The elimination of protecting groups and hazardous reagents like dichlorodimethylsilane in the greener protocol aligns with the core principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[5]
Conclusion
The evaluation of the synthetic routes for this compound underscores the importance of applying green chemistry principles in the synthesis of heterocyclic compounds. The catalyst-driven, one-pot approach offers a substantially more sustainable alternative to traditional methods, characterized by higher efficiency, reduced waste, and milder reaction conditions. For researchers and professionals in drug development, the adoption of such greener methodologies is not only environmentally responsible but also economically advantageous due to reduced raw material consumption and waste disposal costs. Further research into novel catalysts and solvent-free reaction conditions could lead to even more sustainable synthetic pathways for this important class of compounds.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,2-Dimethoxy-1,2-azasilolidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethoxy-1,2-azasilolidine was not located. The following guidance is based on general best practices for the disposal of hazardous laboratory chemicals and information from related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This document provides a step-by-step guide for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1][3] Avoid inhalation of any dust, fumes, or vapors.[1][3] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[1][3]
Hazard Profile Summary of Related Compounds
While a specific hazard profile for this compound is not available, the following table summarizes the hazards associated with similar chemical structures, providing a precautionary overview.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[4][5] | Do not eat, drink or smoke when using this product. If swallowed, call a Poison Center or doctor. Rinse mouth.[1][4] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Obtain special instructions before use. If exposed or concerned, get medical advice. |
| Reproductive Toxicity | May damage fertility or the unborn child.[4][5] | Obtain special instructions before use. Avoid exposure. Store locked up.[4][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[4] | Avoid release to the environment. Collect spillage.[1][4] |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers, as hazardous waste.[4]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the container tightly closed when not in use.[5]
-
Store away from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
-
Disposal must be carried out by a licensed hazardous waste disposal company in accordance with local, regional, and national regulations.[1][4]
-
Emergency Spill Procedures
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If safe to do so, contain the spill using an appropriate absorbent material. Avoid generating dust.[5] Wear full PPE, including respiratory protection, during cleanup.[1] Collect the absorbed material and any contaminated items into a sealed, labeled container for disposal as hazardous waste.[1]
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
Personal protective equipment for handling 2,2-Dimethoxy-1,2-azasilolidine
Disclaimer: A specific Safety Data Sheet (SDS) for 2,2-Dimethoxy-1,2-azasilolidine was not available. The following guidance is based on the safety information for a structurally similar compound, (1-(3-TRIETHOXYSILYL)PROPYL)-2,2-DIETHOXY-1-AZA-2-SILACYCLOPENTANE, and general safety protocols for organosilicon compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, operation, and disposal of this compound.
Personal Protective Equipment (PPE)
Due to the hazardous nature of similar compounds, which can cause severe skin burns and eye damage, a comprehensive PPE protocol is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield are required to protect against splashes. |
| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron should be worn over personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of incompatible materials.
-
Have an emergency eyewash station and safety shower readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container within the chemical fume hood to avoid inhalation of any vapors.
-
Dispense the required amount of the compound using appropriate chemical-resistant tools.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all equipment and work surfaces thoroughly after use.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
This includes contaminated consumables such as gloves, pipette tips, and paper towels.
-
-
Waste Treatment:
-
Regulatory Compliance:
-
All disposal procedures must comply with local, state, and federal regulations for hazardous waste.
-
Experimental Workflow and Safety Protocols
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
